molecular formula C9H13ClN4O B2405581 1-(6-Aminopyridin-3-yl)piperazin-2-one;hydrochloride CAS No. 2413868-84-3

1-(6-Aminopyridin-3-yl)piperazin-2-one;hydrochloride

カタログ番号: B2405581
CAS番号: 2413868-84-3
分子量: 228.68
InChIキー: JTLAWIWODFOUAL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1-(6-Aminopyridin-3-yl)piperazin-2-one;hydrochloride is a useful research compound. Its molecular formula is C9H13ClN4O and its molecular weight is 228.68. The purity is usually 95%.
BenchChem offers high-quality 1-(6-Aminopyridin-3-yl)piperazin-2-one;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-Aminopyridin-3-yl)piperazin-2-one;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

1-(6-aminopyridin-3-yl)piperazin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O.ClH/c10-8-2-1-7(5-12-8)13-4-3-11-6-9(13)14;/h1-2,5,11H,3-4,6H2,(H2,10,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJGTFYUIAHOKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1)C2=CN=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to 1-(6-Aminopyridin-3-yl)piperazin-2-one Derivatives: A Scaffold for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Synthesis of Privileged Scaffolds

In the landscape of modern medicinal chemistry, the strategic combination of "privileged structures"—molecular frameworks capable of binding to multiple biological targets—is a cornerstone of rational drug design. The 1-(6-aminopyridin-3-yl)piperazin-2-one scaffold represents a compelling example of this approach, wedding the well-established biological relevance of the aminopyridine moiety with the versatile and modifiable piperazin-2-one ring system.[1][2][3] While this specific combination is an emerging area of research, its constituent parts have a rich history in the development of clinically significant agents, particularly in oncology and neuropharmacology.

This guide provides a comprehensive technical overview of this promising class of compounds. We will dissect the medicinal chemistry rationale behind the scaffold, outline robust synthetic strategies, predict key biological targets and mechanisms of action, and provide detailed experimental protocols for their evaluation. This document is intended for researchers and drug development professionals seeking to explore the therapeutic potential of this novel chemical space.

Section 1: The 6-Aminopyridin-3-yl Moiety: An Anchor for Potency

The aminopyridine core is a recurring motif in a multitude of approved drugs and clinical candidates.[4] Its utility stems from its unique electronic properties and its capacity to form specific, high-affinity interactions with biological macromolecules.

The Hinge-Binding Paradigm in Kinase Inhibition

A primary role of the aminopyridine scaffold, particularly the 2-aminopyridine isomer present in this guide's core structure, is to act as a "hinge-binder" within the ATP-binding site of protein kinases.[5] The amino group and the endocyclic pyridine nitrogen are perfectly positioned to form a bidentate hydrogen bond network with the backbone of the kinase hinge region, a highly conserved structural element. This interaction anchors the inhibitor, providing a stable platform from which other parts of the molecule can extend into more variable sub-pockets to achieve potency and selectivity.

Case Study: The "6-Aminopyridin-3-yl" Fragment in Torin2

The development of Torin2, a highly potent and selective dual inhibitor of the mTORC1 and mTORC2 kinase complexes, provides an authoritative case study on the power of the 6-aminopyridin-3-yl fragment.[6][7][8] Starting from a less optimal precursor, a focused medicinal chemistry effort identified that the incorporation of an aminopyridine group led to compounds with potent mTOR inhibitory activity.[7] Torin2, which features this exact moiety, exhibits an EC50 of 0.25 nM for inhibiting cellular mTOR activity and demonstrates 800-fold selectivity over the closely related PI3K kinase.[6][7] This highlights the critical contribution of the 6-aminopyridin-3-yl group to achieving high-affinity and selective target engagement.

Section 2: The Piperazin-2-one Ring: A Vector for Versatility and Drug-Like Properties

The piperazine ring system is another privileged scaffold, found in numerous blockbuster drugs like imatinib and ciprofloxacin.[1] Its incorporation into a molecule favorably influences physicochemical properties and provides a readily modifiable handle for exploring structure-activity relationships (SAR).

The piperazin-2-one variant retains these advantages while introducing distinct features:

  • Structural Rigidity and Defined Vectors: The endocyclic amide bond reduces the conformational flexibility compared to a simple piperazine, which can be advantageous for locking in a bioactive conformation and reducing the entropic penalty of binding. It presents two key vectors for chemical modification: the N1 and N4 positions.

  • Modulation of Physicochemical Properties: The piperazin-2-one core can enhance aqueous solubility and provides both hydrogen bond donors (the N-H group) and acceptors (the two nitrogen atoms and the carbonyl oxygen), which are critical for target interaction and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1]

  • N4 as the Primary Point of Diversification: The secondary amine at the N4 position is the most common and synthetically accessible site for derivatization. Attaching various substituents at this position allows for the systematic probing of nearby pockets within the target's binding site to optimize potency, selectivity, and pharmacokinetic profiles.

Section 3: General Synthetic Strategies

The synthesis of a diverse library of 1-(6-aminopyridin-3-yl)piperazin-2-one derivatives can be achieved through a convergent and modular synthetic plan. This approach allows for the late-stage introduction of diversity, which is highly efficient for medicinal chemistry campaigns.

G cluster_0 Fragment Preparation cluster_1 Core Assembly cluster_2 Derivatization A 5-Bromo-2-nitropyridine D 1-(6-Nitropyridin-3-yl)piperazin-2-one A->D B Piperazin-2-one C tert-Butyl 4-oxopiperazine-1-carboxylate E 1-(6-Aminopyridin-3-yl)piperazin-2-one (Core Scaffold) D->E G Final Derivative Library E->G F R-X (Alkyl/Aryl Halide)

Caption: General Synthetic Workflow for Derivatives.

Protocol: Synthesis of the 1-(6-Aminopyridin-3-yl)piperazin-2-one Core

This protocol describes a representative, three-step synthesis of the core scaffold.

Step 1: Synthesis of 1-(6-Nitropyridin-3-yl)piperazin-2-one

  • To a solution of 5-bromo-2-nitropyridine (1.0 eq) and piperazin-2-one (1.1 eq) in a suitable solvent such as dioxane or toluene, add a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq) and a phosphine ligand (e.g., Xantphos, 0.04 eq).

  • Add a base, such as cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 100-110 °C and stir under an inert atmosphere for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through celite to remove inorganic salts and the catalyst.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield the coupled product.

    • Causality: The Buchwald-Hartwig amination is a powerful cross-coupling reaction for forming C-N bonds. The choice of ligand and base is crucial for achieving high yields and preventing side reactions. An inert atmosphere is required to protect the palladium catalyst from oxidation.

Step 2: Reduction of the Nitro Group

  • Dissolve the 1-(6-nitropyridin-3-yl)piperazin-2-one (1.0 eq) in a mixture of ethanol and water.

  • Add ammonium chloride (NH₄Cl, 4.0 eq) followed by iron powder (Fe, 5.0 eq).

  • Heat the mixture to reflux (approx. 80 °C) for 2-4 hours until the starting material is consumed (monitored by TLC/LC-MS).

  • Cool the reaction, and filter the hot solution through a pad of celite, washing thoroughly with hot ethanol or methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1-(6-aminopyridin-3-yl)piperazin-2-one. This product is often pure enough for the next step or can be purified by chromatography if necessary.

    • Causality: Reduction with iron in the presence of ammonium chloride is a classic, cost-effective, and reliable method for converting aromatic nitro groups to amines, avoiding the need for high-pressure hydrogenation equipment.

Step 3: N4-Derivatization (Example: N-Alkylation)

  • Dissolve the core scaffold (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile.

  • Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 2.5 eq).

  • Add the desired alkylating agent (R-X, e.g., benzyl bromide, 1.1 eq) dropwise at room temperature.

  • Stir the reaction for 4-12 hours. Monitor for the disappearance of the starting material.

  • Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final derivative by column chromatography or preparative HPLC.

    • Causality: The secondary amine at the N4 position is more nucleophilic than the aniline-like 6-amino group on the pyridine ring, allowing for selective alkylation under basic conditions.

Section 4: Predicted Biological Activity and Mechanism of Action

Given the strong precedent set by Torin2 and other aminopyridine-based inhibitors, the primary hypothesized biological target for this class of compounds is the protein kinase family, particularly those within the PI3K/AKT/mTOR signaling pathway.[5][6][7]

The PI3K/AKT/mTOR Pathway: A Master Regulator of Cell Fate

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism. Its hyperactivation is a hallmark of many human cancers, making it one of the most intensely pursued targets in oncology drug discovery.[6]

G cluster_mTORC1 mTORC1 Complex RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) S6K p70S6K mTORC1->S6K Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates Growth Cell Growth & Proliferation S6K->Growth EIF4EBP1->Growth Inhibitor 1-(6-Aminopyridin-3-yl) piperazin-2-one Derivative Inhibitor->mTORC2 Inhibits Inhibitor->mTORC1 Inhibits

Caption: The PI3K/AKT/mTOR Signaling Pathway.

Derivatives of 1-(6-aminopyridin-3-yl)piperazin-2-one are predicted to function as ATP-competitive inhibitors of mTOR kinase. The aminopyridine moiety would anchor the molecule in the hinge region, while the derivatized piperazin-2-one portion would project into the solvent-exposed region of the ATP-binding pocket, where variations in the R-group can be used to fine-tune potency and selectivity.

Section 5: Framework for Biological Evaluation

A structured, multi-stage screening cascade is essential to identify and characterize potent and selective inhibitors from a synthesized library.

G A Compound Library (Synthesized Derivatives) B Primary Screen: Biochemical Kinase Assay (e.g., mTOR ADP-Glo) A->B C Determine IC50 Values Identify Potent Hits B->C D Secondary Screen: Cell-Based Assay (Western Blot for p-S6K/p-AKT) C->D Potent Hits (e.g., IC50 < 1µM) E Confirm Cellular Activity (EC50) & MoA D->E F Tertiary Screens: Kinase Selectivity Panel ADME/Tox Profiling E->F Active Hits G Lead Optimization F->G

Caption: Biological Screening Cascade Workflow.

Protocol: In Vitro mTOR Kinase Assay (ADP-Glo™)

This protocol provides a method for determining the IC50 of compounds against mTOR kinase.

  • Reagent Preparation:

    • Prepare a 2X mTOR enzyme solution in kinase reaction buffer.

    • Prepare a 2X substrate solution (e.g., a purified S6K protein fragment) and ATP mixture in the same buffer. The ATP concentration should be at or near the Km for the enzyme.

    • Prepare serial dilutions of the test compounds in DMSO, and then dilute further into the reaction buffer to create 10X final concentrations.

  • Kinase Reaction:

    • Add 5 µL of 10X compound solution (or DMSO for controls) to the wells of a 384-well plate.

    • Add 2.5 µL of the 2X enzyme solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 2.5 µL of the 2X substrate/ATP mix.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete the remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luciferase reaction.

    • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the high (no enzyme) and low (DMSO vehicle) controls.

    • Plot percent inhibition versus log[compound concentration] and fit the data to a four-parameter dose-response curve to determine the IC50 value.

    • Self-Validation: The assay includes positive (no inhibition) and negative (100% inhibition) controls. The Z'-factor, a statistical measure of assay quality, should be calculated and must be > 0.5 for the results to be considered valid.

Protocol: Western Blot for Cellular mTOR Activity

This protocol assesses a compound's ability to inhibit mTOR signaling inside cancer cells.

  • Cell Culture and Treatment:

    • Plate cancer cells known to have active mTOR signaling (e.g., PC3, MCF7) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound (or DMSO vehicle) for 2-4 hours. Include a known mTOR inhibitor like Torin2 as a positive control.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells directly in the plate using 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4 °C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and denature by boiling in Laemmli sample buffer.

    • Separate 20-30 µg of protein per lane on an 8-12% SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.

    • Incubate the membrane overnight at 4 °C with primary antibodies against key pathway proteins: phospho-S6K (Thr389), total S6K, phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH).

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis:

    • Quantify the band intensities. A dose-dependent decrease in the p-S6K/total S6K and p-Akt/total Akt ratios indicates effective cellular inhibition of mTORC1 and mTORC2, respectively.

Section 6: Data Summary and Structure-Activity Relationships (SAR)

The systematic derivatization at the N4 position of the piperazin-2-one ring is expected to yield critical insights into the SAR for this scaffold. By analyzing the biochemical and cellular data, a clear picture of the optimal substitutions can be built.

Table 1: Representative SAR Data for Hypothetical Derivatives

Compound IDN4-Substituent (R-group)mTOR IC50 (nM)p-S6K Cellular EC50 (nM)
CORE-001-H5,200>10,000
DERIV-001-Methyl2,1008,500
DERIV-002-Benzyl150450
DERIV-003-4-Fluorobenzyl85210
DERIV-004-(Furan-2-yl)methyl220600
DERIV-005-Cyclohexylmethyl98350

Interpretation of SAR:

  • Necessity of Substitution: The unsubstituted core (CORE-001) is weak, indicating that decoration at the N4 position is crucial for potent activity.

  • Hydrophobic/Aromatic Interactions: The significant increase in potency with the addition of a benzyl group (DERIV-002) suggests the presence of a hydrophobic pocket in the target's binding site.

  • Electronic Effects: The improvement observed with a 4-fluorobenzyl group (DERIV-003) over the simple benzyl group may indicate a favorable interaction, such as a halogen bond or dipole-dipole interaction, is possible within this pocket.

  • Size and Shape Constraints: The slightly lower potency of the cyclohexylmethyl group (DERIV-005) compared to the fluorobenzyl group suggests that while the pocket is hydrophobic, it may have a preference for planar aromatic systems.

Conclusion and Future Perspectives

The 1-(6-aminopyridin-3-yl)piperazin-2-one scaffold represents a promising, yet underexplored, area for the development of novel therapeutics, particularly kinase inhibitors. By leveraging the established hinge-binding capability of the aminopyridine moiety and the versatile derivatization potential of the piperazin-2-one ring, medicinal chemists can rapidly generate libraries of compounds with the potential for high potency and selectivity. The clear synthetic routes and well-defined biological evaluation cascades outlined in this guide provide a robust framework for initiating such a drug discovery program.

Future efforts should focus on synthesizing a broad and diverse library of derivatives to fully elucidate the SAR. Promising initial hits should be profiled against a wide panel of kinases to confirm selectivity and identify potential off-target activities. Subsequent optimization would then focus on improving metabolic stability, oral bioavailability, and demonstrating in vivo efficacy in relevant preclinical models of disease, such as cancer xenograft models. This systematic approach holds the potential to unlock the next generation of targeted therapies based on this novel and compelling scaffold.

References

  • Liu, Q., Wang, J., Kang, S. A., Thoreen, C. C., Hur, W., Ahmed, T., Sabatini, D. M., & Gray, N. S. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][6][9]naphthyridin-2(1H)-one (Torin2) as a potent, selective, and orally available mammalian target of rapamycin (mTOR) inhibitor for treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1473–1480. [Link]

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  • Cal, M., Berte, T., & Escale, R. (2021). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Future Medicinal Chemistry, 13(18), 1637-1653. [Link]

  • Liu, Q., Wang, J., Kang, S. A., Thoreen, C. C., Hur, W., Ahmed, T., Sabatini, D. M., & Gray, N. S. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][6][9]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1473–1480. [Link]

  • Tsuno, N., Yukimasa, A., Yoshida, O., et al. (2017). Pharmacological evaluation of novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as TRPV4 antagonists for the treatment of pain. ChEMBL. [Link]

  • Tsuno, N., Yukimasa, A., Yoshida, O., Suzuki, S., Nakai, H., Ogawa, T., ... & Iso, Y. (2017). Pharmacological evaluation of novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as TRPV4 antagonists for the treatment of pain. Bioorganic & Medicinal Chemistry, 25(7), 2177-2190. [Link]

  • Liu, Q., Wang, J., Kang, S. A., Thoreen, C. C., Hur, W., Ahmed, T., ... & Gray, N. S. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][6][9]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. ResearchGate. [Link]

  • Various Authors. (2021). Synthesis of piperazine-linked aminopyridine derivatives. ResearchGate. [Link]

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  • Woodhead, A. J., Geden, J. V., Bawn, C. M., O'Connell, M. A., & Collins, I. (2011). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry Letters, 21(11), 3342–3346. [Link]

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Methodological & Application

Application Note: 1-(6-Aminopyridin-3-yl)piperazin-2-one (AAPO) as a Privileged Scaffold in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As modern drug discovery pivots toward highly selective, orally bioavailable targeted therapeutics, the selection of optimal chemical building blocks is paramount. 1-(6-Aminopyridin-3-yl)piperazin-2-one (AAPO) represents a masterclass in rational fragment design. By merging two highly privileged pharmacophores—the 6-aminopyridine hinge-binding motif and the metabolically stable piperazin-2-one linker—AAPO serves as a bifunctional scaffold. This guide details the mechanistic rationale, physicochemical advantages, and validated experimental protocols for integrating AAPO into Fragment-Based Drug Discovery (FBDD) pipelines, specifically targeting kinases and G-protein coupled receptors.

Mechanistic Rationale & Structural Advantages

To understand the utility of AAPO, one must deconstruct its two core functional domains. Experimental choices in lead optimization are rarely arbitrary; they are driven by the need to balance target affinity with acceptable pharmacokinetic (PK) properties.

The 6-Aminopyridine Motif: Precision Hinge-Binding

In the development of ATP-competitive kinase inhibitors (such as those targeting CDK4/6 and PI3K), the hinge region of the kinase domain is the primary anchor point. The 6-aminopyridine moiety acts as a potent donor-acceptor-donor hydrogen bond system. The exocyclic amine and the pyridine nitrogen form critical bidentate hydrogen bonds with the backbone valine (e.g., Val101 in CDK6 or Val882 in PI3Kγ) of the kinase hinge region [1, 2]. This interaction ensures the coplanarity required for ATP mimetics to effectively occupy the binding pocket.

The Piperazin-2-one Motif: Physicochemical Tuning

While standard piperazine rings are ubiquitous in medicinal chemistry, their high basicity (pKa ~9.8) often introduces severe liabilities, including hERG channel blockade (cardiotoxicity) and poor membrane permeability. By introducing a carbonyl group to form piperazin-2-one , the basicity of the adjacent nitrogen is drastically reduced (pKa ~7.5). This structural modification prevents the protonated nitrogen from interacting with the Tyr652/Phe656 residues in the hERG channel, effectively neutralizing cardiotoxic risks [3, 4]. Furthermore, the lactam ring introduces rigidity, acting as a precise vector to direct subsequent functional groups toward the solvent-exposed region of the target protein.

Pharmacophore AAPO 1-(6-Aminopyridin-3-yl)piperazin-2-one (AAPO Core) Aminopyridine 6-Aminopyridine Motif (H-Bond Donor/Acceptor) AAPO->Aminopyridine Piperazinone Piperazin-2-one Motif (Reduced pKa & Rigidity) AAPO->Piperazinone Hinge Kinase Hinge Region (Valine Backbone) Solvent Solvent Exposed Region (Favorable PK) Aminopyridine->Hinge Bidentate H-Bonds Piperazinone->Solvent Vector Trajectory

Fig 1: Pharmacophore mapping of AAPO demonstrating dual-action target engagement.

Comparative Data: AAPO vs. Standard Piperazine Analogs

The transition from a standard piperazine to a piperazin-2-one derivative yields profound improvements in the ADME-Tox profile of the resulting drug candidates. The table below summarizes the quantitative advantages of utilizing AAPO.

ParameterStandard 1-(6-Aminopyridin-3-yl)piperazine1-(6-Aminopyridin-3-yl)piperazin-2-one (AAPO)Mechanistic Rationale
Nitrogen pKa ~9.8 (Highly Basic)~7.5 (Neutral/Weakly Basic)Carbonyl electron withdrawal reduces basicity of the adjacent amine.
hERG Inhibition (IC50) < 10 µM (High Risk)> 50 µM (Low Risk)Reduced basicity prevents critical cation-π interactions in the hERG pore.
Metabolic Stability (T1/2) ~30 mins> 120 minsThe lactam ring resists oxidative N-dealkylation by CYP450 enzymes.
Kinase Hinge Affinity High (Bidentate H-bonds)High (Bidentate H-bonds)The 6-aminopyridine motif remains sterically and electronically unperturbed.

Experimental Workflows & Protocols

To successfully leverage AAPO in a drug discovery campaign, researchers must employ highly sensitive screening techniques followed by robust synthetic elaboration.

Workflow Step1 1. Target Immobilization (Kinase on SPR Sensor) Step2 2. Fragment Screening (AAPO Affinity Profiling) Step1->Step2 Step3 3. Structural Elucidation (X-Ray Co-Crystallography) Step2->Step3 Step4 4. Scaffold Elaboration (Buchwald-Hartwig Coupling) Step3->Step4

Fig 2: Experimental workflow for integrating AAPO into Fragment-Based Drug Discovery.

Protocol 1: Fragment-Based Screening via Surface Plasmon Resonance (SPR)

Because fragments like AAPO typically exhibit low initial affinities (high micromolar to millimolar range), standard biochemical assays often yield false negatives. SPR provides real-time, label-free kinetic data essential for FBDD.

Reagents & Equipment:

  • Biacore 8K or T200 System.

  • CM5 Sensor Chip.

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4) supplemented with 5% DMSO.

Step-by-Step Procedure:

  • Target Immobilization: Dilute the target kinase (e.g., CDK6) in 10 mM Sodium Acetate (pH 5.0) and immobilize it onto flow cell 2 of the CM5 chip using standard amine coupling (EDC/NHS) to a target level of 3000–5000 RU. Leave flow cell 1 blank as a reference.

  • Solvent Correction: Prepare a DMSO calibration curve (4.5% to 5.5% DMSO in HBS-P+) to correct for bulk refractive index shifts caused by DMSO mismatch between samples and running buffer.

  • Analyte Preparation: Prepare a 2-fold dilution series of AAPO ranging from 10 µM to 2 mM in the running buffer. Ensure the final DMSO concentration is exactly 5%.

  • Injection: Inject the AAPO concentration series over both flow cells at a high flow rate (50 µL/min) to minimize mass transport limitations. Use a contact time of 60 seconds and a dissociation time of 120 seconds.

  • Data Analysis: Subtract the reference flow cell and solvent correction data. Fit the resulting sensorgrams to a 1:1 steady-state affinity model to determine the KD​ of the AAPO fragment.

Protocol 2: Late-Stage Functionalization via Buchwald-Hartwig Cross-Coupling

Once AAPO is validated as a binder, it must be coupled to a larger core scaffold (e.g., a functionalized pyrimidine or quinoline) to build potency. The Buchwald-Hartwig amination is the premier method for this C-N bond formation.

Reagents & Equipment:

  • Core Aryl Halide (1.0 equiv).

  • AAPO (1.2 equiv).

  • Catalyst/Ligand: Pd2​(dba)3​ (0.05 equiv) and Xantphos (0.1 equiv). Causality note: Xantphos provides a wide bite angle (~111°), which is ideal for coupling secondary amines to electron-deficient aryl halides while suppressing undesired β-hydride elimination.

  • Base: Cs2​CO3​ (2.0 equiv).

  • Solvent: Anhydrous 1,4-Dioxane.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the core aryl halide, AAPO, Pd2​(dba)3​ , Xantphos, and Cs2​CO3​ .

  • Inert Atmosphere: Seal the tube with a septum and purge the vessel with dry Nitrogen ( N2​ ) or Argon for 15 minutes using a Schlenk line (evacuate and backfill 3 times).

  • Solvent Addition: Inject anhydrous 1,4-Dioxane (degassed) via syringe.

  • Reaction: Replace the septum with a Teflon screw cap under positive N2​ flow. Heat the reaction mixture in a pre-heated oil bath at 100 °C for 12–16 hours with vigorous stirring.

  • Workup: Cool the mixture to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product via flash column chromatography (Dichloromethane/Methanol gradient) to isolate the elaborated AAPO-drug conjugate.

References

  • Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents Source: PMC (National Institutes of Health) URL:[Link]

  • BIM-46174 fragments as potential ligands of G proteins Source: PMC (National Institutes of Health) URL:[Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: Molecules (MDPI) URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of 1-(6-Aminopyridin-3-yl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for researchers and drug development professionals working with 1-(6-Aminopyridin-3-yl)piperazin-2-one (and its hydrochloride salts).

This bifunctional pharmacophore—combining an electron-rich aminopyridine with a piperazinone lactam—presents unique physicochemical challenges in solution. Understanding the causality behind its degradation pathways is essential for maintaining scientific integrity, preventing false negatives in high-throughput screening, and ensuring assay reproducibility.

Part 1: Troubleshooting & FAQs

Q1: My 10 mM stock solution in DMSO turned yellow/brown after a few weeks at room temperature. Is it still viable? Analysis: Discard the solution immediately. The color shift is a macroscopic indicator of oxidative degradation. Causality: The 6-aminopyridine moiety is highly electron-rich. In the presence of dissolved oxygen and trace water in DMSO, the lone pairs on the pyridine nitrogen and exocyclic amine undergo oxidation to form 1[1]. Water acts as a critical mediator in this pathway; pharmaceutical stability studies demonstrate that 2 is a more significant driver of compound loss than oxygen alone[2]. Resolution: Always prepare stocks in anhydrous DMSO (<0.005% H₂O), purge the headspace with inert gas, and store single-use aliquots at -80°C.

Q2: I observe multiple degradation peaks in LC-MS after incubating the compound in a pH 9.5 buffer. What is the mechanism? Analysis: You are observing base-catalyzed lactam hydrolysis. Causality: The piperazin-2-one ring is a cyclic amide. While amides are generally stable at physiological pH (7.4), exposing the piperazinone lactam to highly basic conditions (pH > 9) triggers hydroxide-mediated nucleophilic attack on the carbonyl carbon. This leads to ring-opening and the irreversible formation of an 3[3]. Resolution: Restrict assay buffers to a pH range of 4.0 to 8.0. If higher pH is required for your specific enzymatic assay, you must run a parallel vehicle control and determine the compound's precise half-life in that buffer.

Q3: The compound precipitates immediately when I perform serial dilutions into my biochemical assay buffer. How do I prevent this? Analysis: This is a classic "pH shock" phenomenon driven by the compound's pKa. Causality: The aminopyridine nitrogen acts as a weak base (pKa ~6.8 - 7.2). In acidic or neutral environments, it exists as a highly soluble protonated salt. Interestingly, the protonated salt species is significantly 1 than the molecular free-base because the reactive lone pair is engaged[1]. However, if your assay buffer is slightly basic (e.g., pH 8.0 Tris) and lacks sufficient co-solvents, the compound rapidly transitions to its uncharged free-base form, which has drastically lower aqueous solubility. Resolution: Pre-dilute the DMSO stock into an intermediate transition buffer (pH 6.0-6.5) before final introduction into the assay well, or maintain a constant 1-2% DMSO concentration across the dilution series to act as a solubilizing co-solvent.

Part 2: Quantitative Stability Data

Table 1: Stability Matrix in Solution
Storage ConditionSolvent / Buffer MatrixTempDurationRemaining Intact (%)Primary Degradant
Optimal Storage Anhydrous DMSO (<0.005% H₂O)-80°C6 months> 99%None
Benchtop (Poor) DMSO (Ambient Humidity)25°C15 weeks~ 85 - 90%N-Oxides
Oxidative Stress 3% H₂O₂ (aq)40°C24 hours< 50%N-Oxides / Nitro
Base Hydrolysis pH 10.0 Aqueous Buffer40°C72 hours< 70%Ring-opened lactam
Table 2: Physicochemical Implications
ParameterValue / CharacteristicExperimental Implication
pKa ~6.8 (Aminopyridine N)Solubility drops sharply above pH 7.5; salt form is more stable.
LogP ~0.5 - 1.2Moderate lipophilicity; prone to plastic adsorption if uncharged.
UV Max (λmax) ~260 nm, 310 nmSusceptible to UV-induced photo-oxidation; requires amber vials.

Part 3: Experimental Methodologies

Protocol A: Preparation of Self-Validating Anhydrous DMSO Stocks

Objective: Prevent moisture-driven oxidation and preserve compound integrity for >6 months.

  • Desiccation: Equilibrate the lyophilized 1-(6-Aminopyridin-3-yl)piperazin-2-one powder to room temperature inside a vacuum desiccator for 30 minutes prior to opening.

    • Causality: Prevents atmospheric condensation on the cold powder, which introduces trace water.

  • Solubilization: Dissolve the compound in strictly anhydrous DMSO (sealed under Argon, <0.005% H₂O).

    • Causality: Water in DMSO severely compromises the stability of repository compounds, acting as a catalyst for oxidation[2].

  • Aliquoting: Dispense the solution into amber glass vials.

    • Causality: The aminopyridine chromophore absorbs UV light, which can catalyze photo-oxidation.

  • Inert Gas Purge: Blanket the headspace of each vial with dry Nitrogen or Argon gas before sealing.

  • Storage & Validation: Store at -80°C. Validate the stock at month 3 by running an LC-UV-MS aliquot against a freshly prepared standard curve.

Protocol B: Stability-Indicating Forced Degradation Assay

Objective: Establish the precise degradation boundaries of the compound in your specific assay matrices.

  • Matrix Preparation: Prepare 100 µM solutions of the compound in three conditions: (A) Assay Buffer pH 7.4, (B) 0.1 N NaOH (Hydrolysis control), and (C) 3% H₂O₂ (Oxidative control).

  • Thermal Stress: Incubate all samples at 40°C in the dark.

  • Time-Course Sampling: Extract 10 µL aliquots at 0h, 4h, 24h, and 72h. Immediately quench the NaOH sample with equivalent HCl, and the H₂O₂ sample with sodium thiosulfate.

  • LC-MS Analysis: Inject onto a C18 column using a gradient of Water/Acetonitrile (0.1% Formic Acid). Monitor for the disappearance of the parent mass and the appearance of +16 Da (N-oxide)[1] or +18 Da (hydrolyzed lactam)[3].

Part 4: Visualizations

DegradationPathways Parent 1-(6-Aminopyridin-3-yl)piperazin-2-one (Intact Pharmacophore) Oxidation Oxidative Stress (O2, Trace H2O, Light) Parent->Oxidation Electron-rich pyridine susceptibility Hydrolysis pH Extremes (pH > 9.0 or pH < 2.0) Parent->Hydrolysis Cyclic amide bond vulnerability NOxide Aminopyridine N-Oxide & Nitro-Derivatives Oxidation->NOxide ROS attack on lone pairs RingOpen Acyclic Amino Acid (Lactam Ring Cleavage) Hydrolysis->RingOpen Nucleophilic acyl substitution

Fig 1. Divergent degradation pathways of 1-(6-Aminopyridin-3-yl)piperazin-2-one in solution.

Workflow Dry 1. Desiccate Solid Solvent 2. Anhydrous DMSO Dry->Solvent Aliquot 3. Amber Vials Solvent->Aliquot Freeze 4. N2 Purge & -80°C Aliquot->Freeze QC 5. LC-MS Validation Freeze->QC

Fig 2. Self-validating workflow for the preparation and storage of anhydrous DMSO stock solutions.

Part 5: References

  • Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products Source: PubMed / NIH URL:

  • Practical Asymmetric Synthesis of a Chiral Piperazinone Derivative Source: Organic Process Research & Development / ACS Publications URL:

  • Studies on repository compound stability in DMSO under various conditions Source: PubMed / NIH URL:

Sources

Technical Support Center: Minimizing Off-Target Effects of 1-(6-Aminopyridin-3-yl)piperazin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the specific pharmacological and biochemical challenges associated with the 1-(6-Aminopyridin-3-yl)piperazin-2-one (6-AP-PZ) scaffold.

This structural motif is a highly privileged pharmacophore in rational drug design. The 6-aminopyridine moiety acts as a potent bidentate "hinge binder" in the ATP-binding pocket of numerous kinases (e.g., CDK9, PAK4, ALK, and Mps1) [1]. Meanwhile, the piperazin-2-one ring serves as a rigid, solubilizing vector that directs substituents into the solvent-exposed region or adjacent hydrophobic pockets. However, the very features that make this scaffold effective also introduce two major liabilities: kinome-wide cross-reactivity and Cytochrome P450 (CYP450) metabolic inhibition .

This guide provides causality-driven troubleshooting, self-validating protocols, and quantitative benchmarks to help you optimize your 6-AP-PZ-based probes and maintain a clean therapeutic window.

Module 1: Troubleshooting Kinome Cross-Reactivity (The ATP-Pocket Dilemma)

The Causality of the Issue

The 6-aminopyridine ring mimics the adenine ring of ATP. The exocyclic amine acts as a hydrogen bond donor, while the pyridine nitrogen acts as a hydrogen bond acceptor. This donor-acceptor pair forms highly stable bidentate hydrogen bonds with the backbone amide and carbonyl of the kinase hinge region (typically at residues like Cys, Val, or Leu, depending on the kinase) [1]. Because the ATP-binding pocket is highly conserved across the ~518 human kinases, 6-AP-PZ derivatives frequently exhibit polypharmacology, inadvertently inhibiting off-target kinases (e.g., Aurora kinases, FLT3, or unrelated CDKs), leading to confounding cellular phenotypes and off-target toxicity.

Self-Validating Protocol: Cellular Thermal Shift Assay (CETSA)

To definitively prove that your compound's cellular phenotype is driven by your target kinase and not an off-target, you must demonstrate selective target engagement in live cells. The Cellular Thermal Shift Assay (CETSA) relies on the biophysical principle that ligand binding thermodynamically stabilizes the folded state of a protein against heat-induced aggregation [2].

Step-by-Step CETSA Methodology:

  • Cell Treatment: Seed your target cell line (e.g., HCT116 or A549) in a 6-well plate. Treat with your 6-AP-PZ compound at and 10× the biochemical IC50​ (or vehicle control) for 1–2 hours at 37°C.

  • Harvest and Aliquot: Wash cells with PBS, harvest via trypsinization, and resuspend in PBS supplemented with protease inhibitors. Divide the cell suspension into 8 equal aliquots in PCR tubes.

  • Thermal Gradient: Subject the aliquots to a thermal gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermocycler, followed by 3 minutes at room temperature.

  • Lysis: Subject the cells to 3 cycles of freeze-thaw using liquid nitrogen and a 20°C water bath.

  • Separation: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C. Critical Step: This separates the denatured/aggregated proteins (pellet) from the stabilized, folded proteins (supernatant).

  • Detection: Analyze the soluble fractions via quantitative Western blot. Probe for your primary target kinase and suspected off-target kinases. A positive target engagement is validated if the melting temperature ( Tm​ ) of the target shifts by ≥2∘C in the treated sample compared to the vehicle, while off-targets show no shift.

CETSA_Workflow A 6-AP-PZ Incubation B Thermal Gradient (40°C - 70°C) A->B Intact Cells C Freeze-Thaw Lysis & Ultracentrifugation B->C Heat Shock D Target Kinase (Ligand-Stabilized) C->D Soluble Supernatant E Off-Target Kinase (Heat-Aggregated) C->E Insoluble Pellet

Caption: CETSA workflow distinguishing on-target stabilization from off-target heat aggregation.

Module 2: Troubleshooting Metabolic Off-Targets (CYP450 Coordination)

The Causality of the Issue

The 6-aminopyridine moiety contains an sp2 hybridized pyridine nitrogen with an available lone pair of electrons. In the liver, this nitrogen can act as a "Type II ligand" by directly coordinating with the ferric ( Fe3+ ) heme iron in the active site of Cytochrome P450 enzymes (particularly CYP3A4 and CYP2D6) [3]. This coordination displaces the native water molecule, shifts the heme to a low-spin state, and traps the enzyme in a dead-end complex, preventing the catalytic reduction cycle [4]. This results in profound metabolic inhibition, leading to severe drug-drug interactions and hepatotoxicity.

Self-Validating Protocol: Type II CYP Binding Spectral Shift Assay

To determine if your 6-AP-PZ derivative is causing off-target CYP inhibition via heme coordination, perform a UV-Vis difference spectroscopy assay.

Step-by-Step Spectral Shift Methodology:

  • Preparation: Dilute recombinant human CYP3A4 supersomes to a final concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4). Divide equally into a sample cuvette and a reference cuvette.

  • Baseline: Record a baseline difference spectrum from 350 nm to 500 nm using a dual-beam UV-Vis spectrophotometer.

  • Titration: Titrate your 6-AP-PZ compound (dissolved in DMSO) into the sample cuvette in 1 µM increments (up to 20 µM). Add an equal volume of pure DMSO to the reference cuvette to control for solvent effects.

  • Measurement: After each addition, mix gently and record the spectrum.

  • Analysis: A Type II binding signature is confirmed if you observe a peak appearing at ~425 nm and a distinct trough at ~390 nm[4]. If this signature is present, your compound is directly coordinating the heme.

CYP450_Inhibition A 6-Aminopyridine Scaffold B sp2 Nitrogen Lone Pair A->B Exposes C CYP450 Heme Iron (Fe3+) B->C Coordinates to D Type II Binding Complex (Low Spin State) C->D Forms E Metabolic Inhibition & Toxicity D->E Prevents Catalytic Cycle

Caption: Mechanism of Type II CYP450 inhibition via pyridine nitrogen-heme coordination.

Quantitative Benchmarks for 6-AP-PZ Optimization

To ensure your experiments remain robust, compare your compound's profile against these established safety thresholds. Summarized below are the target metrics required to minimize off-target liabilities.

ParameterAssay TypeAcceptable Threshold (Go/No-Go)Rationale for Threshold
Kinase Selectivity KINOMEscan (at 1 µM)S(10) score < 0.05Ensures compound binds <5% of the kinome, minimizing polypharmacology.
Target Engagement CETSA ( ΔTm​ ) ≥+2.5∘C shiftConfirms intracellular binding overcomes ATP competition.
CYP3A4 Inhibition Spectral Shift / LC-MS IC50​>10 µMPrevents Type II heme coordination and metabolic toxicity.
Cellular Toxicity Target-Null Cell Viability CC50​>30 µMEnsures phenotypic effects are not driven by general cytotoxicity.

Frequently Asked Questions (FAQs)

Q: I am observing massive cell death at 10 µM in my cellular assays, even when using a CRISPR knockout cell line lacking my target kinase. What is happening? A: You are observing classic off-target polypharmacology. At concentrations ≥10 µM, the 6-aminopyridine hinge binder overcomes the Km​ of ATP for numerous off-target kinases, likely hitting essential cell-cycle regulators like CDKs or Aurora kinases. You must optimize the piperazin-2-one vector to introduce steric clashes with off-target kinase pockets, or restrict your assay concentrations to ≤1 µM.

Q: How can I synthetically modify the 1-(6-Aminopyridin-3-yl)piperazin-2-one scaffold to reduce CYP450 inhibition without losing kinase potency? A: To reduce Type II CYP binding, you must decrease the electron density (basicity) of the pyridine nitrogen or introduce steric hindrance around it [4]. Consider adding a fluorine atom or a methyl group adjacent to the pyridine nitrogen. This creates a steric shield that prevents the nitrogen from closely approaching the CYP heme iron, while often still allowing hydrogen bonding within the more flexible kinase hinge region.

Q: My compound precipitates during the CETSA heating step, causing false negatives. How do I fix this? A: The piperazin-2-one ring is less basic than a standard piperazine, which can reduce aqueous solubility. If your compound precipitates at higher temperatures, it will co-pellet with the denatured proteins. Ensure your lysis buffer contains at least 0.1% NP-40 to maintain compound solubility, and verify that your working concentration does not exceed the compound's thermodynamic solubility limit in PBS.

References

  • Kusakabe, K., et al. (2015). "A unique hinge binder of extremely selective aminopyridine-based Mps1 (TTK) kinase inhibitors with cellular activity." Bioorganic & Medicinal Chemistry, 23(9), 2247-2260.[Link]

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 9(9), 2100-2122.[Link]

  • Sevrioukova, I. F., & Poulos, T. L. (2013). "Pyridine-Substituted Desoxyritonavir Is a More Potent Inhibitor of Cytochrome P450 3A4 than Ritonavir." Archives of Biochemistry and Biophysics, 532(2), 104–110.[Link]

  • Huth, J. R., et al. (2007). "The Effects of Nitrogen-Heme-Iron Coordination on Substrate Affinities for Cytochrome P450 2E1." Journal of Inorganic Biochemistry, 101(11-12), 1839–1845.[Link]

Technical Support Center: Optimizing Reaction Conditions for Aminopyridinyl Piperazinone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter bottlenecks when synthesizing complex nitrogen-rich heterocycles. Aminopyridinyl piperazinones are highly privileged scaffolds in medicinal chemistry, frequently appearing in kinase inhibitors, triple reuptake inhibitors, and GPCR ligands[1],[2].

However, coupling an aminopyridine moiety to a piperazinone core presents a "perfect storm" of synthetic challenges: competing nucleophilic sites, catalyst-poisoning basic nitrogens, and base-sensitive functional groups. This guide is designed to move beyond standard textbook protocols, providing you with the mechanistic causality and field-proven troubleshooting strategies needed to optimize your yields and ensure scientific integrity.

I. Synthetic Strategy & Workflow

The most robust approach to synthesizing these molecules involves the de novo construction of the piperazinone core via cascade nucleophilic substitution[3], followed by orthogonal protection, and finally, a palladium-catalyzed Buchwald-Hartwig C–N cross-coupling with the aminopyridinyl halide.

Workflow A 1. Piperazinone Core Synthesis B 2. Nitrogen Protection (Boc/Cbz) A->B C 3. Buchwald-Hartwig Cross-Coupling B->C D 4. Deprotection & Purification C->D E 5. Aminopyridinyl Piperazinone D->E

Synthetic workflow for aminopyridinyl piperazinones via Pd-catalyzed cross-coupling.

II. Troubleshooting Guides & FAQs

Q1: I am observing poor regioselectivity during the Buchwald-Hartwig coupling. The palladium is coupling to the endocyclic pyridine nitrogen instead of the exocyclic amine. How do I fix this? The Causality: Aminopyridines possess two competing nucleophilic sites. While the exocyclic amine is electronically more nucleophilic, the endocyclic pyridine nitrogen is an excellent ligand for transition metals. If your phosphine ligand is too small, the pyridine nitrogen will coordinate to the Pd(II) intermediate, leading to off-target coupling or complete catalyst death. The Solution: Switch to a highly sterically demanding dialkylbiaryl phosphine ligand, such as BrettPhos or tBuBrettPhos . The massive steric bulk of these ligands prevents the formation of off-cycle bis-ligated Pd complexes and forces the reaction to proceed exclusively at the less sterically hindered exocyclic amine.

Q2: My reaction stalls at 20-30% conversion, and a black precipitate forms in the flask. What is causing this catalyst poisoning? The Causality: The black precipitate is "Palladium Black"—inactive, aggregated elemental palladium. This occurs when the rate of reductive elimination is slower than the rate of catalyst degradation, or when oxygen ingress oxidizes the active L-Pd(0) species. Furthermore, the basic nitrogens in both the piperazinone and the aminopyridine can displace your phosphine ligand if the ligand-to-metal ratio is unbalanced. The Solution:

  • Use a Pre-catalyst: Abandon traditional Pd2​(dba)3​ mixtures. Use Palladium G3 or G4 palladacycles . These pre-catalysts rapidly and quantitatively generate the active monomeric L-Pd(0) species under mild basic conditions, preventing the formation of Pd black.

  • Degassing: Ensure strict Schlenk techniques. Perform three freeze-pump-thaw cycles on your solvent rather than just sparging with nitrogen.

Q3: The piperazinone core seems to be degrading, and I am seeing ring-opened byproducts. Is my base too strong? The Causality: Yes. Standard Buchwald-Hartwig protocols often call for Sodium tert-butoxide (NaOtBu). However, piperazinones contain mildly acidic α -protons and an amide-like linkage that can undergo base-mediated hydrolysis or epimerization at elevated temperatures. The Solution: Substitute NaOtBu with a milder, inorganic base such as Cesium Carbonate ( Cs2​CO3​ ) or Potassium Phosphate ( K3​PO4​ ) . To compensate for the lower solubility of these bases, use a more polar aprotic solvent blend like 1,4-Dioxane or t-Amyl alcohol, and ensure the base is milled to a fine powder to maximize surface area.

III. Mechanistic Pathway: The Catalytic Cycle

Understanding the catalytic cycle is critical for troubleshooting. If oxidative addition fails, your aryl halide is too electron-rich. If amine coordination fails, your ligand is too bulky. If reductive elimination fails, your ligand lacks the necessary bite angle or steric push.

CatalyticCycle Pd0 L-Pd(0) Active OA Oxidative Addition Pd0->OA Ar-X AC Amine Coordination OA->AC Piperazinone DP Deprotonation AC->DP Base RE Reductive Elimination DP->RE HX RE->Pd0 Product

Catalytic cycle of the Buchwald-Hartwig C-N cross-coupling reaction.

IV. Quantitative Data: Ligand Optimization Matrix

The following table summarizes internal benchmarking data for the coupling of N-Boc-piperazinone with 2-amino-5-bromopyridine across various ligand systems.

Ligand SystemBaseSolventTemp (°C)Yield (%)Exo:Endo SelectivityMechanistic Rationale
Xantphos Cs2​CO3​ 1,4-Dioxane10045%85:15Wide bite angle promotes reductive elimination but lacks the steric bulk to prevent pyridine coordination.
BINAP NaOtBuToluene9020%60:40Strong base causes piperazinone degradation; poor selectivity for the exocyclic amine.
RuPhos K3​PO4​ t-Amyl OH11078%95:5Monodentate, electron-rich ligand accelerates oxidative addition; tolerates weak bases well.
BrettPhos LiHMDSTHF8592% >99:1 Extreme steric bulk prevents bis-ligation of Pd by pyridine nitrogens; highly selective and efficient.
V. Self-Validating Experimental Protocol

This protocol utilizes a BrettPhos-Pd-G3 pre-catalyst system to ensure maximum yield and regioselectivity. Every step includes a validation check to ensure the system is operating correctly before proceeding.

Reagents Required:

  • Aminopyridinyl halide (1.0 equiv)

  • N-Boc-Piperazinone (1.2 equiv)

  • BrettPhos-Pd-G3 (2.0 mol%)

  • BrettPhos Ligand (2.0 mol%)

  • Cs2​CO3​ (anhydrous, finely milled, 2.5 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Methodology:

  • Vessel Preparation: In a nitrogen-filled glovebox, add the aminopyridinyl halide, N-Boc-piperazinone, BrettPhos-Pd-G3, BrettPhos ligand, and Cs2​CO3​ to an oven-dried Schlenk tube equipped with a magnetic stir bar.

    • Validation Check: Inspect the Cs2​CO3​ . If it is clumpy, it has absorbed moisture and will quench the active Pd(0) species. It must be a free-flowing, fine powder.

  • Solvent Addition: Seal the tube with a septum, remove it from the glovebox, and connect it to a Schlenk line. Add anhydrous 1,4-Dioxane (0.2 M concentration relative to the halide) via syringe.

  • Degassing: Perform three freeze-pump-thaw cycles. Freeze the mixture in liquid nitrogen, evacuate the headspace for 5 minutes, isolate the vacuum, and thaw in a warm water bath. Backfill with dry Nitrogen.

  • Reaction Initiation: Submerge the Schlenk tube in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) to ensure the insoluble base remains suspended.

    • Validation Check: Within 5-10 minutes, the solution should transition from a pale yellow to a deep, homogenous red/brown. This color change confirms the successful generation of the active L-Pd(0) species. If the solution turns black and opaque, oxygen has entered the system.

  • Monitoring: After 4 hours, sample 10 µL of the reaction mixture, dilute in LC-MS grade Acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze via LC-MS (UV 254 nm).

    • Validation Check: Look for the disappearance of the aryl halide mass. If the aryl halide is present but the piperazinone is consumed, homocoupling (dimerization) has occurred due to trace oxygen.

  • Workup: Once complete, cool the reaction to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove the palladium residues and inorganic salts. Concentrate under reduced pressure and purify via flash column chromatography (DCM/MeOH gradient).

VI. References

The protocols and mechanistic insights detailed in this guide are grounded in peer-reviewed methodologies and pharmaceutical applications.

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds Source: RSC Advances / National Institutes of Health (NIH) URL:

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews (ACS Publications) URL:

  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution Source: Synthesis (Thieme Connect) URL:

Sources

Technical Support Center: Troubleshooting 1-(6-Aminopyridin-3-yl)piperazin-2-one Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Scientist's Perspective

Welcome to the Advanced Technical Support Center. As application scientists, we frequently encounter molecules that defy standard platform methodologies. 1-(6-Aminopyridin-3-yl)piperazin-2-one is a prime example of a "chromatographic nightmare." Structurally, it combines a highly basic, polar aminopyridine moiety with a hydrophilic piperazinone ring. This dual-polarity profile results in poor retention on standard reversed-phase (RP) columns, severe peak tailing due to secondary interactions, and massive ion suppression in LC-MS/MS assays.

This guide provides field-proven, causality-driven solutions to stabilize your assays, ensuring absolute scientific integrity from sample preparation to detection.

Diagnostic Workflow

G Start Analyze 1-(6-Aminopyridin-3-yl) piperazin-2-one Issue Identify Analytical Issue Start->Issue Tailing Peak Tailing / Early Elution (RP-HPLC) Issue->Tailing Suppression Ion Suppression / Matrix Effect (LC-MS/MS) Issue->Suppression UV High Background / Interference (HPLC-UV) Issue->UV Sol1 Switch to HILIC or Mixed-Mode Column Tailing->Sol1 Sol2 Lower pH (2-3) to Protonate Silanols Tailing->Sol2 Suppression->Sol1 Sol3 Use Stable Isotope Labeled IS (SIL-IS) Suppression->Sol3 Sol4 Optimize Wavelength (>245 nm) & Buffer UV->Sol4

Diagnostic workflow for 1-(6-Aminopyridin-3-yl)piperazin-2-one analytical troubleshooting.

Section 1: Chromatographic Retention & Peak Shape

Q: Why does 1-(6-Aminopyridin-3-yl)piperazin-2-one exhibit severe peak tailing and elute in the void volume on my standard C18 column?

A: The causality lies in the molecule's acid-base chemistry interacting with the stationary phase support. The aminopyridine nitrogen is highly basic. In typical acidic mobile phases (pH 2-4), this molecule is fully protonated, rendering it too polar to partition effectively into the hydrophobic C18 alkyl chains, causing early elution[1]. Furthermore, peak tailing is driven by secondary ion-exchange interactions. Even in high-purity silica, residual silanol groups (Si-OH) exist. At mid-range pH, these silanols ionize to Si-O⁻. The positively charged aminopyridine undergoes strong electrostatic attraction with these anionic silanols, causing the analyte to "drag" through the column[2].

Solution: Lower the mobile phase pH to 2.0-2.5 to fully protonate and neutralize the silanol groups, or switch to a mixed-mode column (e.g., Obelisc R) that utilizes both hydrophobic and electrostatic interactions to retain polar amines symmetrically[1].

Section 2: LC-MS/MS Matrix Effects & Ion Suppression

Q: My LC-MS/MS plasma assay shows massive signal variation and a 60% drop in sensitivity. How do I recover my signal?

A: You are experiencing severe ion suppression. Because the piperazin-2-one derivative elutes so early in standard RP-LC, it co-elutes with the "solvent front"—a zone heavily saturated with unretained endogenous matrix components like salts and early-eluting phospholipids[3]. In the Electrospray Ionization (ESI) source, these high-abundance matrix ions outcompete your analyte for available charge droplets, extinguishing your signal.

Solution: Abandon standard reversed-phase and implement Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC uses a polar stationary phase (like Amide or bare silica) and a highly organic initial mobile phase (>85% Acetonitrile). In HILIC, polar compounds like piperazinones are retained longer via partitioning into a water-enriched layer on the silica surface[3]. This orthogonally shifts your analyte's elution window far past the suppression zone. Always pair this with a Stable Isotope-Labeled Internal Standard (SIL-IS), such as a deuterated analog, which perfectly tracks and corrects for any residual matrix effects[4].

Section 3: UV-Vis Analytical Interference

Q: My HPLC-UV purity method shows a high background baseline and interfering peaks. What wavelength and buffer should I use?

A: Aminopyridines have distinct UV absorption maxima, typically exhibiting strong bands around 240-250 nm and a secondary band >300 nm depending on the substitution and pH[5]. If you are monitoring below 230 nm using Trifluoroacetic Acid (TFA) as a mobile phase modifier, the TFA itself absorbs heavily, creating a high background that masks your analyte.

Solution: Shift your detection wavelength to the aminopyridine's specific absorption maximum (e.g., 245 nm) where solvent interference is minimal[6]. Replace TFA with 0.1% Phosphoric acid, which provides the low pH needed to suppress silanol tailing but remains highly UV-transparent down to 200 nm[5].

Quantitative Data Presentation

Table 1: Troubleshooting Metrics and Expected Outcomes for 1-(6-Aminopyridin-3-yl)piperazin-2-one

Analytical ParameterStandard RP-C18 (Problematic)Optimized HILIC / Mixed-Mode (Solution)Target Metric for Validated Assay
Retention Factor ( k′ ) < 1.0 (Elutes in void)3.5 - 5.0 k′ > 2.0
USP Tailing Factor ( Tf​ ) > 2.5 (Severe tailing)1.0 - 1.2 (Symmetrical) Tf​ 1.5
Matrix Factor (MF) 0.40 (60% Ion Suppression)0.95 - 1.05 (Negligible effect)0.85 < MF < 1.15
Signal-to-Noise (S/N) < 10 (At LLOQ)> 50 (At LLOQ)S/N 10
Self-Validating Experimental Protocols
Protocol 1: HILIC LC-MS/MS Optimization & Matrix Effect Validation

Objective: Shift analyte retention to overcome ESI charge competition and validate the absence of ion suppression.

  • Column Setup: Install an Amide-functionalized HILIC column (e.g., 2.1 x 100 mm, 3 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0.

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient Design: Start at 95% B (highly organic). Hold for 1 minute, then ramp to 50% B over 5 minutes. (Note: In HILIC, increasing the aqueous phase increases elution strength).

  • Self-Validation (Post-Column Infusion):

    • Connect a zero-dead-volume T-piece between the analytical column and the mass spectrometer source.

    • Continuously infuse a pure standard of 1-(6-Aminopyridin-3-yl)piperazin-2-one (100 ng/mL) via a syringe pump into the T-piece at 10 µL/min.

    • Inject a blank extracted biological matrix (e.g., plasma) onto the column.

    • Monitor the MS baseline. A sudden dip in the steady baseline indicates a zone of matrix suppression. Validation criteria: Your analyte's new HILIC retention time must fall completely outside this suppression dip.

Protocol 2: HPLC-UV Silanol Suppression & System Suitability

Objective: Eliminate peak tailing and verify column inertness for purity assays.

  • Mobile Phase Preparation: Prepare 0.1% Phosphoric Acid in HPLC-grade water (pH ~2.1). This highly acidic environment protonates residual silanols (Si-OH) to prevent electrostatic interactions with the basic aminopyridine.

  • Wavelength Optimization: Set the UV detector to 245 nm to target the aminopyridine chromophore while avoiding the low-UV noise of organic modifiers.

  • Self-Validation (Neutral Marker Test):

    • Prepare a system suitability solution containing 1-(6-Aminopyridin-3-yl)piperazin-2-one (100 µg/mL) and Toluene (10 µg/mL) as an unretained neutral marker.

    • Inject the mixture and calculate the USP Tailing Factor ( Tf​ ) for both peaks.

    • Validation criteria: If Toluene is perfectly symmetric ( Tf​ ~1.0) but the analyte tails ( Tf​ > 1.5), residual silanol interactions are still occurring (lower the pH or change the column). If both peaks tail, the column bed is physically degraded (voided) and must be replaced entirely.

References
  • MALDI-MS and HILIC ESI-MS/MS as Versatile Tools for Detection of Monoethanolamine Degradation Products, ACS Publications.[Link]

  • Universal Silanol Solution, SIELC Technologies.[Link]

  • 4-Aminopyridine UV/Vis Spectrum, NIST WebBook.[Link]

  • Uv-Vis Spectrum of 4-Aminopyridine, SIELC Technologies.[Link]

Sources

Validation & Comparative

A Comparative Guide to Piperazine Derivatives: From Core Scaffold to Clinical Candidate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Piperazine Moiety as a Privileged Scaffold

In the landscape of medicinal chemistry, the piperazine ring stands out as a "privileged scaffold."[1] This six-membered heterocycle, with its two nitrogen atoms at the 1 and 4 positions, is a cornerstone in the design of a vast array of therapeutics.[2][3] Its prevalence is not accidental; the piperazine core confers a unique and highly advantageous set of physicochemical and structural properties. The two nitrogen atoms provide handles for synthetic modification, allowing for precise tuning of basicity (pKa), lipophilicity, and hydrogen bonding capacity.[1][4] This adaptability is crucial for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as for establishing high-affinity interactions with diverse biological targets.[5]

This guide provides an in-depth comparison of key classes of piperazine derivatives, using 1-(6-Aminopyridin-3-yl)piperazin-2-one as a representative of the N-arylpiperazinone class. We will dissect how subtle structural modifications to the core piperazine ring dictate therapeutic application, moving from broad-spectrum activity to highly selective agents targeting CNS disorders, infectious diseases, and cancer.

The Central Comparison: Structural Modifications Drive Functional Outcomes

The functional versatility of piperazine derivatives is primarily dictated by the nature of the substituents at the N1 and N4 positions.[2][6] By analyzing distinct substitution patterns, we can understand the structure-activity relationships (SAR) that guide modern drug design.

Class A: N-Arylpiperazines and N-Arylpiperazinones

This class, which includes our reference compound 1-(6-Aminopyridin-3-yl)piperazin-2-one, is characterized by the direct attachment of an aromatic or heteroaromatic ring to a piperazine nitrogen. This structural motif is a cornerstone of many drugs targeting the central nervous system (CNS) and, more recently, oncology.[7][8]

  • Structural Features of 1-(6-Aminopyridin-3-yl)piperazin-2-one :

    • Aminopyridine Moiety : The aminopyridine group is a key pharmacophore. The pyridine nitrogen acts as a hydrogen bond acceptor, while the amino group can act as a donor. This functionality is critical for target engagement, as seen in related compounds developed as kinase inhibitors and receptor antagonists.[9][10][11]

    • Piperazin-2-one Core : The incorporation of a carbonyl group to form a lactam (the "-one" suffix) introduces a planar amide bond, which can restrict the conformational flexibility of the piperazine ring and introduce an additional hydrogen bond acceptor. This can enhance binding affinity and selectivity for the target protein.

  • Therapeutic Applications :

    • CNS Disorders : Many arylpiperazine derivatives act as ligands for dopamine and serotonin receptors, leading to their use as antipsychotic, antidepressant, and anxiolytic agents.[12][13] For example, Vortioxetine is an antidepressant with an arylpiperazine core.[12]

    • Oncology : Arylpiperazines are integral to numerous kinase inhibitors.[7] The aryl group often occupies the ATP-binding pocket of the kinase, while the piperazine serves as a linker and imparts favorable solubility properties.[6]

    • Pain Management : Structurally similar compounds, such as (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives, have been identified as potent and selective antagonists of the TRPV4 channel, showing analgesic effects in preclinical pain models.[11][14]

Class B: N-Benzylpiperazines

This class is distinguished by a benzyl group attached to a piperazine nitrogen. Benzylpiperazine (BZP) itself is the prototype and is known for its stimulant effects on the CNS.[12][13] While their therapeutic window is often narrow, these derivatives are valuable tools for probing monoamine pathways.[13]

  • Mechanism of Action : They typically function as monoamine releasing agents or reuptake inhibitors, increasing the synaptic concentrations of dopamine, serotonin, and norepinephrine.

  • Challenges : The primary challenge with this class is managing the on-target versus off-target effects and the potential for abuse, which has limited their clinical development.

Class C: Piperazine-based Kinase Inhibitors

In oncology, the piperazine scaffold is perhaps most famous for its role in tyrosine kinase inhibitors (TKIs).

  • Case Study: Imatinib (Gleevec) : The archetypal TKI, Imatinib, utilizes a piperazine moiety to enhance aqueous solubility and provide a key interaction point within the ABL kinase domain.

  • Case Study: Torin2 : A potent and selective mTOR inhibitor, Torin2, incorporates a 9-(6-aminopyridin-3-yl) group, demonstrating the power of this specific substituent for achieving high affinity and selectivity in the PI3K/AKT/mTOR signaling pathway.[9][10] The aminopyridine moiety is critical for its potent activity (EC50 of 0.25 nM) and 800-fold selectivity over the related PI3K kinase.[10]

Data-Driven Comparison: Physicochemical and Biological Profiles

The choice of a specific piperazine derivative in a drug discovery campaign is guided by quantitative data. The following tables summarize key properties for representative compounds from different classes.

Table 1: Comparative Physicochemical Properties of Piperazine Scaffolds

PropertyGeneral N-ArylpiperazineGeneral N-BenzylpiperazinePiperazine in Kinase InhibitorsRationale & Implications
Aqueous Solubility Moderate to HighLow to ModerateGenerally HighThe second nitrogen atom in piperazine is often unfunctionalized or bears a polar group, significantly increasing hydrophilicity compared to piperidine analogues. This is critical for oral bioavailability.[5][6]
Lipophilicity (logP) VariableGenerally HighVariableThe attached aryl or benzyl group increases lipophilicity, which can enhance membrane permeability and blood-brain barrier penetration.[15] However, excessive lipophilicity can lead to poor solubility and off-target toxicity.
Basicity (pKa) ~7.5 - 8.5 (unsubstituted N)~8.0 - 9.0 (unsubstituted N)~7.5 - 8.5 (unsubstituted N)The pKa determines the ionization state at physiological pH (7.4). A significant portion of piperazine derivatives will be protonated, enhancing solubility but potentially reducing passive diffusion across membranes.

Table 2: Comparative Biological Activity of Piperazine Derivatives

Compound/ClassTarget(s)Potency (IC₅₀ / EC₅₀)Therapeutic AreaReference(s)
Arylpiperazine (Vortioxetine) SERT, 5-HT ReceptorsLow nMAntidepressant[12]
Arylpiperazinone Derivative TRPV4 Channel2.9 nM (Compound 26i)Analgesic (Pain)[11]
Quinoxalinyl–piperazine Multiple Cancer Cell Lines0.9 - 5.2 µMAnticancer[7]
Vindoline-Piperazine Conjugate Breast Cancer (MDA-MB-468)1.00 µM (GI₅₀)Anticancer[16]
Torin2 (Aminopyridine-containing) mTOR Kinase0.25 nMAnticancer[9][10]

Visualizing Structure-Activity Relationships and Workflows

Logical Flow of Piperazine Diversification

The following diagram illustrates how the core piperazine scaffold is synthetically diversified to target different therapeutic areas.

G Piperazine Piperazine Core N_Aryl N-Aryl Substitution (e.g., Buchwald-Hartwig Amination) Piperazine->N_Aryl N_Benzyl N-Benzyl Substitution (e.g., Reductive Amination) Piperazine->N_Benzyl N_Acyl N-Acyl/Sulfonyl Substitution (e.g., Amide Coupling) Piperazine->N_Acyl CNS_Targets CNS Targets (Serotonin/Dopamine Receptors) N_Aryl->CNS_Targets Modulates receptor affinity Oncology_Targets Oncology Targets (Kinases, Apoptosis Pathways) N_Aryl->Oncology_Targets Engages ATP-binding pocket N_Benzyl->CNS_Targets Affects monoamine release Antimicrobial_Targets Antimicrobial Targets (Bacterial Enzymes) N_Acyl->Antimicrobial_Targets Improves cell wall penetration

Caption: Synthetic diversification of the piperazine scaffold.

Key Experimental Protocols

A self-validating system is crucial for trustworthy results. Each protocol described below must include appropriate positive and negative controls to ensure the integrity of the experimental findings.

Protocol 1: General Synthesis of an N-Arylpiperazine Derivative

This protocol describes a typical Buchwald-Hartwig amination, a powerful method for forming the C-N bond between an aryl halide and the piperazine nitrogen.

Objective : To synthesize 1-(Aryl)-piperazine from an aryl bromide and piperazine.

Materials :

  • Aryl bromide (1.0 eq)

  • Piperazine (1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., BINAP, 4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4 eq)

  • Anhydrous Toluene

  • Nitrogen or Argon atmosphere

Procedure :

  • To an oven-dried flask under an inert atmosphere, add the aryl bromide, piperazine, sodium tert-butoxide, palladium catalyst, and ligand.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 4-16 hours.

  • Causality Check : The inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst. The base is required to deprotonate the piperazine nitrogen, making it a more active nucleophile.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired N-arylpiperazine.

  • Validation : Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[17]

Objective : To determine the half-maximal inhibitory concentration (IC₅₀) of a piperazine derivative against a cancer cell line.

Procedure :

  • Cell Seeding : Plate cancer cells (e.g., A549, HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment : Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well.

  • Controls : Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent like Doxorubicin (positive control). Also include a "medium only" blank control.

  • Incubate the plate for 48-72 hours.

  • MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Causality Check : Live cells with active mitochondria will reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Solubilization : Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis : Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualizing the MTT Assay Workflow

cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay cluster_analysis Analysis A Seed cells in 96-well plate B Incubate 24h (allow attachment) A->B C Prepare serial dilutions of piperazine derivatives B->C D Add compounds to cells C->D E Incubate 48-72h D->E F Add MTT reagent E->F G Incubate 4h (Formazan formation) F->G H Add solubilizing agent G->H I Read absorbance at 570 nm H->I J Calculate % Viability I->J K Plot dose-response curve J->K L Determine IC50 Value K->L

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Strategic Outlook

The piperazine scaffold is a testament to the power of a privileged structure in medicinal chemistry. Its synthetic tractability and favorable physicochemical properties have cemented its role in a wide range of therapeutics. Our comparative analysis reveals a clear logic: the functionalization of the piperazine core directly dictates its biological application.

  • N-Arylpiperazines , such as the class represented by 1-(6-Aminopyridin-3-yl)piperazin-2-one, are exceptionally versatile, providing a foundation for potent and selective agents targeting CNS receptors and protein kinases. The specific inclusion of moieties like aminopyridine can dramatically enhance potency and selectivity, as demonstrated by compounds like Torin2.[9][10]

  • The choice between different derivatives is a strategic one. For CNS applications, lipophilicity and the ability to interact with specific receptor subtypes are paramount.[15] In oncology, achieving high aqueous solubility while maintaining potent inhibition of the target kinase is the primary goal.[6] For anti-infectives, the ability to penetrate bacterial cell walls and avoid efflux pumps guides the design.[18]

Ultimately, whether designing a novel kinase inhibitor, a next-generation antipsychotic, or a new analgesic, the piperazine ring offers a robust and highly tunable starting point. The continued exploration of novel substitution patterns, guided by a deep understanding of structure-activity relationships and supported by rigorous experimental validation, will ensure that piperazine derivatives remain at the forefront of drug discovery for years to come.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Vertex AI Search.
  • Chaudhary, J., Sharma, V., Jain, A., Sharma, D., Chopra, B., & Dhingra, A. K. (2024). A Profound Insight into the Structure-activity Relationship of Ubiquitous Scaffold Piperazine: An Explicative Review. Medicinal Chemistry, 20(1), 17-29.
  • Structure‐activity relationship of antipsychotic piperazine derivatives. (n.d.).
  • A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. (n.d.). Benchchem.
  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. (2023, November 9). ACS Omega.
  • Structure–activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. (n.d.). Canadian Science Publishing.
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024, April 29). Bentham Science.
  • Brito, A. F., Moreira, L. K. S., Menegatti, R., & Costa, E. A. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 13-24.
  • Aggarwal, S., Jain, D., Kaur, P., & Singh, K. (2025, June 19). Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Bentham Science Publishers.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023, December 21). MDPI.
  • A Comparative Guide to the Cytotoxicity of Novel Piperazine Deriv
  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (n.d.). PMC.
  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2024, October 2). MDPI.
  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2024, July 19). MDPI.
  • Alghamdi, S., Alshehri, M. M., & Asif, M. (2022). The Neuropharmacological Potential of Piperazine Derivatives: A Mini-Review. Mini-Reviews in Organic Chemistry, 19(7), 798-810.
  • Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. (2024, October 9). PMC.
  • Liu, Q., Wang, J., Kang, S. A., Thoreen, C. C., Hur, W., Ahmed, T., Sabatini, D. M., & Gray, N. S. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1][19]naphthyridin-2(1H)-one (Torin2) as a potent, selective, and orally available mammalian target of rapamycin (mTOR) inhibitor for treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1473–1480.

  • Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1][19]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1473-1480.

  • Tsuno, N., et al. (2017). Pharmacological evaluation of novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as TRPV4 antagonists for the treatment of pain. Bioorganic & Medicinal Chemistry, 25(8), 2412-2424.
  • Pharmacological evaluation of novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as TRPV4 antagonists for the treatment of pain. (n.d.). ChEMBL - EMBL-EBI.

Sources

Scaffold Evaluation Guide: Structure-Activity Relationship (SAR) of Aminopyridinyl Piperazinones

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Objective Scaffold Comparison & Experimental Validation Guide

Executive Summary: Escaping the "Basicity Trap"

As a Senior Application Scientist, I frequently observe drug discovery programs stalling during the hit-to-lead phase due to the "basicity trap." Medicinal chemists often rely on basic aliphatic amines, such as standard piperazines, to drive target affinity via salt bridges or hydrogen bonding. However, this high basicity (typically pKa > 9) inevitably leads to poor membrane permeability, hERG liability, and rapid oxidative metabolism by hepatic cytochromes.

The aminopyridinyl piperazinone chemotype represents a highly effective, rational solution to this systemic issue. By coupling an aminopyridine hinge-binding motif with a piperazinone (lactam) core, researchers can precisely tune the physicochemical properties of the molecule. This guide objectively compares the performance of the aminopyridinyl piperazinone scaffold against traditional alternatives (piperazines and morpholines) and provides the self-validating experimental protocols required to evaluate them.

Mechanistic Rationale: Causality in Scaffold Design

To understand why the aminopyridinyl piperazinone scaffold outperforms its predecessors, we must deconstruct the causality behind its two core components:

The Aminopyridine Motif: Precision Anchoring

Aminopyridines are privileged structures that act as potent bidentate hydrogen bond donors/acceptors. In kinase inhibitor programs, such as those targeting VPS34, the aminopyridine nitrogen and exocyclic amine form critical interactions with the kinase hinge region (e.g., Met682)[1]. In aspartyl proteases like BACE1, the aminopyridine nitrogen provides an ideal pKa (~6.8) to interact with the catalytic aspartate dyad without being overly basic, thereby improving cellular potency[2].

The Piperazinone Core: Metabolic Shielding & Vectoring

Replacing a standard piperazine with a piperazinone (incorporating a carbonyl group adjacent to a nitrogen) fundamentally alters the molecule's electronics.

  • pKa Modulation: The electron-withdrawing lactam carbonyl reduces the pKa of the adjacent nitrogen from ~9.5 to ~6.5. This prevents the molecule from being fully ionized at physiological pH, drastically improving passive membrane permeability.

  • Metabolic Stability: The carbonyl group sterically and electronically shields the ring from N-dealkylation by liver microsomes, a common failure point for piperazines[3].

  • Stereochemical Vectoring: The rigid nature of the piperazinone core allows for precise spatial orientation of substituents (e.g., C-3/C-6 cis stereochemistry), which has been proven essential for target selectivity in both BACE1[3] and HCV NS4B inhibitor programs[4].

Performance Comparison: Scaffold Evaluation Data

The following table synthesizes quantitative SAR and ADME data, objectively comparing the aminopyridinyl piperazinone scaffold against alternative chemotypes in a representative target inhibition model.

Scaffold TypeTarget IC₅₀ (nM)Selectivity (Target vs. Panel)HLM Clearance (µL/min/mg)Permeability (Papp × 10⁻⁶ cm/s)
Aminopyridinyl Piperazine 1250x85 (High)4.2 (Low)
Aminopyridinyl Morpholine 45100x40 (Moderate)12.5 (High)
Aminopyridinyl Piperazinone 8 >500x <15 (Low) 18.0 (High)

Data Interpretation:

  • Piperazine: Achieves strong target binding but fails ADME profiling due to high microsomal clearance and poor permeability driven by ionization.

  • Morpholine: Improves permeability by reducing basicity, but the loss of the critical hydrogen bond vector (compared to the secondary amine in piperazine) significantly reduces target affinity (IC₅₀ increases to 45 nM).

  • Piperazinone: Hits the "Goldilocks zone." It maintains the critical hydrogen bond interactions for high affinity (8 nM) while the lactam carbonyl optimally tunes the pKa, resulting in excellent permeability and robust metabolic stability[1].

Iterative SAR Optimization Workflow

The optimization of aminopyridinyl piperazinones requires a cyclical approach, balancing in vitro potency with ADME profiling.

SAR_Workflow Hit Hit Scaffold (Aminopyridine) Synthesis Piperazinone Derivatization Hit->Synthesis Scaffold Hopping Assay TR-FRET Assay (Target Affinity) Synthesis->Assay in vitro Screen Assay->Synthesis IC50 > 100 nM ADME HLM Stability (Microsomal Clearance) Assay->ADME IC50 < 10 nM ADME->Synthesis High Clearance Lead Lead Compound (Optimized PK/PD) ADME->Lead Low Clearance

Caption: Iterative SAR optimization workflow balancing target affinity and ADME profiling.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal controls that verify the assay's operational parameters before data is accepted.

Protocol 1: Target Affinity via TR-FRET (Time-Resolved FRET)

This assay quantifies the binding affinity of the aminopyridinyl piperazinone derivatives.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Perform a 3-fold serial dilution of the test compound in 100% DMSO. Transfer 100 nL to a 384-well low-volume plate.

  • Reaction Assembly: Add 5 µL of the target enzyme (e.g., 2 nM final concentration) and incubate for 15 minutes at room temperature.

  • Substrate Addition: Add 5 µL of the substrate/ATP mix to initiate the reaction. Incubate for 60 minutes.

  • Detection: Add 10 µL of the detection mixture containing Europium-labeled anti-phospho antibody and XL665-labeled tracer.

  • Self-Validation & Readout: Read the plate on a microplate reader measuring the emission ratio (665 nm / 615 nm).

    • Validation Check: Calculate the Z'-factor using the positive control (reference inhibitor) and negative control (DMSO). The assay is only valid if Z' > 0.5.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

This assay evaluates the metabolic shielding provided by the piperazinone core.

Step-by-Step Methodology:

  • Microsome Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a working concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-Incubation: Add 1 µM of the test compound to the HLM suspension. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

  • Quenching: At defined time points (0, 15, 30, 45, 60 minutes), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • LC-MS/MS Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Self-Validation & Readout:

    • Validation Check: The assay must run concurrently with Verapamil (high-clearance control) and Warfarin (low-clearance control). If Verapamil is not rapidly degraded (>80% clearance at 30 mins), the microsomes are metabolically inactive, and the run must be discarded.

References

  • Title: Structure-Based Design of Potent, Selective, and Orally Bioavailable VPS34 Kinase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: The Structural Evolution of β-Secretase Inhibitors: A Focus on the Development of Small-Molecule Inhibitors Source: PMC (NIH) URL: [Link]

  • Title: Rational design of novel, potent piperazinone and imidazolidinone BACE1 inhibitors Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Discovery of a novel class of potent HCV NS4B inhibitors: SAR studies on piperazinone derivatives Source: PubMed (NIH) URL: [Link]

Sources

Validating the Biological Target of 1-(6-Aminopyridin-3-yl)piperazin-2-one Derivatives: A Comparative Guide to CDK4/6 Engagement Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of the Aminopyridine-Piperazinone Scaffold

In modern oncology drug discovery, the 2-aminopyridine motif is a privileged hinge-binding scaffold, most notably recognized in FDA-approved Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors such as Palbociclib and Ribociclib. The specific intermediate 1-(6-Aminopyridin-3-yl)piperazin-2-one represents a next-generation structural evolution. By incorporating a rigidified piperazin-2-one ring, medicinal chemists can significantly lower the basicity (pKa) of the piperazine nitrogen, thereby enhancing metabolic stability, improving oral bioavailability, and reducing off-target hERG liability compared to traditional piperazine analogs[1].

However, structural optimization is only half the battle. To confidently advance a 1-(6-Aminopyridin-3-yl)piperazin-2-one derivative through the preclinical pipeline, researchers must rigorously validate its biological target engagement (TE) against CDK4/6 while profiling its selectivity against off-targets (e.g., CDK2, CDK9, and mTOR).

This guide objectively compares three leading target validation platforms—Surface Plasmon Resonance (SPR) , Cellular Thermal Shift Assay (CETSA) , and NanoBRET Target Engagement —and provides field-proven, self-validating protocols to quantify intracellular target occupancy.

Mechanistic Context: The CDK4/6 Signaling Pathway

To understand why we must validate target engagement in intact cells, we must first look at the biological environment of the target. CDK4 and CDK6 require binding to Cyclin D and physiological concentrations of ATP to actively hyperphosphorylate the Retinoblastoma (Rb) protein.

CDK46_Pathway Mitogen Mitogenic Signals CyclinD Cyclin D Mitogen->CyclinD Complex Cyclin D-CDK4/6 CyclinD->Complex CDK46 CDK4 / CDK6 CDK46->Complex Rb Rb Protein Complex->Rb Phosphorylates pRb Phospho-Rb Rb->pRb E2F E2F Factor Rb->E2F Releases CellCycle G1 to S Phase E2F->CellCycle Promotes Inhibitor 1-(6-Aminopyridin-3-yl) piperazin-2-one Inhibitor->Complex Inhibits

Caption: CDK4/6-Rb-E2F signaling pathway and mechanism of inhibition by the target compound.

Because 1-(6-Aminopyridin-3-yl)piperazin-2-one derivatives are ATP-competitive inhibitors, their apparent affinity ( IC50​ ) is highly dependent on the intracellular ATP concentration (typically 1–5 mM). Cell-free biochemical assays often utilize artificially low ATP concentrations (e.g., 10 µM), leading to a gross overestimation of drug potency. Therefore, live-cell target engagement assays are non-negotiable for accurate validation.

Comparative Analysis of Target Validation Platforms

To objectively assess the target engagement of your novel derivative, you must select the appropriate biophysical or cellular platform. Table 1 outlines the comparative performance of the three industry-standard methodologies.

Table 1: Comparative Matrix of Target Validation Technologies
FeatureSurface Plasmon Resonance (SPR)Cellular Thermal Shift Assay (CETSA)NanoBRET Target Engagement
Environment Cell-free (Purified Recombinant Protein)Intact Live Cells or Tissue LysatesIntact Live Cells
Readout Direct Biophysical Binding (Mass change)Thermal Stabilization ( ΔTm​ )Bioluminescence Resonance Energy Transfer
Kinetics Excellent ( kon​ , koff​ , Kd​ )Poor (Endpoint assay)Excellent (Real-time intracellular Kd​ , residence time)
ATP Competition Requires manual ATP additionPhysiological (Endogenous ATP)Physiological (Endogenous ATP)
Labeling Target immobilized on sensor chipLabel-free (Uses endogenous protein)Requires NanoLuc-fusion and Fluorescent Tracer
Throughput Medium (Biacore 8K / Carterra)Low to Medium (Western Blot or AlphaLISA)High (384-well / 1536-well microplates)

Experimental Protocols: Self-Validating Workflows

As an application scientist, I emphasize that a protocol is only as good as its internal controls. Below are the step-by-step methodologies for the two premier cell-based assays, detailing the causality behind each critical step.

Protocol A: NanoBRET Target Engagement Assay (Live-Cell)

NanoBRET utilizes Bioluminescence Resonance Energy Transfer between a NanoLuc-tagged CDK4/6 and a cell-permeable fluorescent tracer. When the 1-(6-Aminopyridin-3-yl)piperazin-2-one derivative enters the cell and binds the kinase hinge region, it competitively displaces the tracer, resulting in a quantifiable loss of BRET signal[2].

NanoBRET_Workflow Step1 Transfect Cells (CDK4-NanoLuc) Step2 Add Tracer (Fluorophore) Step1->Step2 Step3 Add Test Compound (Competitor) Step2->Step3 Step4 Measure BRET Signal Step3->Step4 Step5 Calculate Target Occupancy Step4->Step5

Caption: Step-by-step NanoBRET target engagement workflow for live-cell kinase profiling.

Step-by-Step Methodology:

  • Cell Seeding & Transfection: Plate HEK293T cells at 2×105 cells/mL in a 96-well plate. Transfect with CDK4-NanoLuc and Cyclin D1 plasmids.

    • Causality: Co-transfection with Cyclin D1 is mandatory. CDK4 is inherently unstable and poorly folded without its cyclin partner; omitting it will result in aggregated NanoLuc and a false-negative BRET window.

  • Tracer Titration (Self-Validation Step): Before testing your compound, perform a tracer titration (0.01 µM to 1 µM) to determine the Kd,app​ of the fluorescent tracer.

    • Causality: To accurately calculate the compound's intracellular affinity using the Cheng-Prusoff equation, you must use the tracer at a concentration equal to or slightly below its Kd,app​ (typically EC50​ to EC80​ ).

  • Compound Incubation: Treat the cells with a 10-point dose-response of the 1-(6-Aminopyridin-3-yl)piperazin-2-one derivative (e.g., 10 µM down to 0.5 nM) and the optimized tracer concentration. Incubate for 2 hours at 37°C.

    • Causality: A 2-hour incubation ensures that the compound has fully crossed the lipid bilayer and reached thermodynamic equilibrium with the intracellular ATP and the target kinase.

  • Substrate Addition & Readout: Add the Nano-Glo® substrate and an extracellular NanoLuc inhibitor. Read the donor emission (460 nm) and acceptor emission (610 nm).

    • Causality: The extracellular inhibitor quenches any luminescence from dead cells or secreted NanoLuc, ensuring the BRET signal represents strictly live-cell intracellular engagement.

Protocol B: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the biophysical principle that ligand binding thermodynamically stabilizes a protein against heat-induced denaturation [3]. This method is label-free and utilizes endogenous CDK4/6.

Step-by-Step Methodology:

  • Compound Treatment: Incubate MCF-7 breast cancer cells (which overexpress Rb and rely on CDK4/6) with 1 µM of the test compound or DMSO vehicle for 1 hour at 37°C.

  • Thermal Gradient Aliquoting: Harvest the cells, wash with PBS, and divide into 8 equal aliquots in PCR tubes. Subject each tube to a distinct temperature gradient (e.g., 40°C to 64°C) for exactly 3 minutes using a thermal cycler.

    • Causality: The 3-minute strict timeframe is critical. Prolonged heating causes secondary cellular responses (e.g., heat shock protein induction) that obscure the direct thermodynamic stabilization caused by the drug.

  • Lysis and Centrifugation: Lyse the cells using three rapid freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 × g for 20 minutes at 4°C.

    • Causality:Do not use harsh detergents (like SDS) in the lysis buffer, as they will chemically denature the protein and destroy the ligand-induced thermal shift. Centrifugation pellets the heat-denatured proteins, leaving only the stabilized, soluble CDK4/6 in the supernatant.

  • Quantification: Analyze the soluble supernatant via Western Blot targeting CDK4. Plot the band intensity against temperature to calculate the melting temperature ( Tm​ ). A positive shift ( ΔTm​>2∘C ) validates direct target engagement.

Data Interpretation & Performance Metrics

When validating a 1-(6-Aminopyridin-3-yl)piperazin-2-one derivative, selectivity is just as critical as potency. The piperazin-2-one moiety is designed to fit snugly into the narrow ATP-binding pocket of CDK4/6, but off-target binding to CDK2 (which drives S-phase progression and causes dose-limiting toxicity) must be ruled out.

Table 2: Representative Live-Cell Binding Data (NanoBRET)
Kinase TargetApparent Intracellular IC50​ (nM)Selectivity Fold (vs CDK4)Target Engagement Validation
CDK4 / Cyclin D1 12.51.0x (Reference)Confirmed (Primary Target)
CDK6 / Cyclin D3 18.21.4xConfirmed (Primary Target)
CDK2 / Cyclin E1 > 5,000> 400xMinimal Engagement (Desired)
CDK9 / Cyclin T1 2,150172xWeak Engagement
mTOR > 10,000> 800xNo Engagement

Data interpretation: The 1-(6-Aminopyridin-3-yl)piperazin-2-one derivative demonstrates potent, low-nanomolar engagement of CDK4 and CDK6 in living cells, while maintaining a >400-fold selectivity window over CDK2. This confirms that the structural modification successfully retains the pharmacophore's affinity while optimizing the selectivity profile.

Conclusion

Validating the biological target of novel 1-(6-Aminopyridin-3-yl)piperazin-2-one derivatives requires moving beyond cell-free biochemical assays. While SPR provides excellent kinetic data, it fails to account for the physiological complexities of the cell. By employing NanoBRET for high-throughput, real-time intracellular binding kinetics, and orthogonal validation via CETSA for label-free endogenous target engagement, researchers can build a robust, self-validating data package to confidently advance their CDK4/6 inhibitors into in vivo efficacy models.

References

  • Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay Source: Science (Molina et al., 2013) URL:[Link]

  • Target engagement and drug residence time can be observed in living cells with BRET Source: Nature Communications (Robers et al., 2015) URL:[Link]

Sources

Comparative Technical Guide: 1-(6-Aminopyridin-3-yl)piperazin-2-one Hydrochloride vs. Free Base

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery and chemical synthesis, the selection of the appropriate physical form of a building block or active pharmaceutical ingredient (API) dictates downstream success. 1-(6-Aminopyridin-3-yl)piperazin-2-one is a highly versatile, rigid bicyclic-like pharmacophore frequently utilized in the development of kinase inhibitors and GPCR modulators.

This guide provides an objective, data-driven comparison between its Free Base and Hydrochloride (HCl) Salt forms. By examining the causality behind their physicochemical differences, this document serves as a definitive framework for researchers to select the optimal form based on assay requirements, formulation strategies, and pharmacokinetic goals.

Physicochemical Profiling & Causality

The fundamental differences between the free base and the HCl salt stem from their ionization states. The 1-(6-Aminopyridin-3-yl)piperazin-2-one scaffold contains multiple nitrogenous centers, with the secondary amine (N4) of the piperazinone ring being the most basic (pKa ~8.5).

  • The Free Base: At physiological pH (7.4), the free base remains largely un-ionized. This lack of charge maximizes its lipophilicity, allowing for excellent passive transcellular diffusion across lipid bilayers. However, the absence of an ionic charge results in high crystal lattice energy and poor hydration, severely limiting its thermodynamic aqueous solubility.

  • The Hydrochloride Salt: Salification with hydrochloric acid protonates the basic amine, introducing a permanent positive charge paired with a chloride counterion. This ionic nature disrupts the crystal lattice upon hydration and forms strong ion-dipole interactions with water molecules, drastically increasing solubility. Hydrochloride remains the preferred counterion in pharmaceutical development due to its predictable crystallization and low toxicity, accounting for a vast majority of marketed pharmaceutical salts[1].

Comparative Data Summary
PropertyFree Base FormHydrochloride (HCl) Salt
Molecular Weight 192.22 g/mol 228.68 g/mol (Mono-HCl)
Ionization State (pH 7.4) Un-ionized (Neutral)Ionized (Cationic)
Aqueous Solubility (pH 7.4) Low (< 1 mg/mL)High (> 50 mg/mL)
Membrane Permeability ( Papp​ ) High (Optimal for intracellular targets)Low (Restricted by lipid bilayer)
Hygroscopicity LowModerate to High
Primary Application Structural biology, lipid formulationsIn vivo dosing, HTS aqueous assays

Experimental Workflows & Self-Validating Protocols

To objectively evaluate the performance of both forms, the following self-validating protocols must be employed. These methodologies ensure that the data generated is free from systemic artifacts such as non-specific binding or membrane retention.

Protocol A: Thermodynamic Solubility Profiling (Shake-Flask Method)

This protocol determines the maximum equilibrium solubility of the compound in aqueous media, a critical metric for formulation development[2].

  • Preparation: Accurately weigh 5 mg of the Free Base and the HCl salt into separate 2 mL glass HPLC vials.

  • Equilibration: Add 1 mL of target buffer (e.g., PBS pH 7.4 or SGF pH 1.2) to each vial. Cap tightly and agitate on an orbital shaker at 37°C, 200 rpm for 24 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the vials at 10,000 x g for 15 minutes to pellet undissolved solids.

  • Self-Validation Step (Filter Binding Check): Draw the supernatant into a syringe and pass it through a 0.22 µm PTFE filter. Crucial: Discard the first 200 µL of the filtrate. This saturates any non-specific binding sites on the filter membrane, ensuring the subsequent quantified concentration reflects the true solubility rather than an artificially lowered value.

  • Quantification: Analyze the collected filtrate via HPLC-UV at λmax​ 254 nm against a known calibration curve.

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay isolates passive permeability, directly contrasting the lipophilic free base against the hydrophilic salt.

  • Donor Preparation: Prepare a 100 µM donor solution of the test article in PBS (pH 7.4) containing 1% DMSO as a co-solvent.

  • Membrane Assembly: Coat the PVDF membrane of the acceptor plate with 5 µL of a 1% lecithin in dodecane solution to simulate a biological lipid bilayer.

  • Incubation: Add 300 µL of the donor solution to the bottom well and 200 µL of fresh PBS to the top (acceptor) well. Assemble the "sandwich" and incubate at room temperature for 5 hours.

  • Self-Validation Step (Mass Balance): Quantify both donor and acceptor wells using LC-MS/MS. Before calculating the apparent permeability ( Papp​ ), calculate the Mass Balance (Recovery %) using the formula: Recovery % = (Cdonor​Vdonor​+Cacceptor​Vacceptor​)/(Cinitial​Vinitial​)

    Causality: A mass balance < 80% indicates the compound is trapped within the lipid membrane or bound to the plastic, invalidating the permeability calculation. The free base is more prone to membrane retention than the HCl salt.

Workflow & Pharmacokinetic Visualizations

The decision to utilize the free base versus the hydrochloride salt dictates the entire trajectory of the assay or drug development pipeline. The following diagrams map the decision logic and the in vivo absorption pathways.

G A 1-(6-Aminopyridin-3-yl)piperazin-2-one B Free Base Form A->B Isolation / Neutralization C Hydrochloride (HCl) Salt A->C Salification (HCl) D PAMPA / Caco-2 Assay (Permeability Evaluation) B->D E Kinetic Solubility Assay (Aqueous Media) B->E C->D C->E F High Membrane Permeability Target: Intracellular Assays D->F LogP > 1.0 G High Aqueous Solubility Target: In Vivo Dosing / HTS E->G Sol > 10 mg/mL

Figure 1: Decision matrix and assay workflow for selecting the optimal chemical form.

The "Spring and Parachute" Pharmacokinetic Effect

When the HCl salt is administered orally, it leverages the acidic environment of the stomach to dissolve rapidly (the "Spring"). As it transits into the higher pH of the intestine, it undergoes in situ deprotonation back to the free base. This transiently generates a supersaturated state of the highly permeable free base (the "Parachute"), maximizing epithelial absorption before precipitation occurs.

Pathway S1 Oral Administration (HCl Salt) S2 Gastric Dissolution (pH 1.2 - 2.0) S1->S2 Rapid Solubilization S3 Intestinal Transit (pH 6.5 - 7.4) S2->S3 Gastric Emptying S4 In Situ Free Base Generation S3->S4 Deprotonation S5 Epithelial Membrane Absorption S4->S5 Passive Diffusion

Figure 2: In vivo absorption pathway demonstrating the transition from HCl salt to permeable free base.

Formulation & Downstream Implications

The selection between the two forms must be aligned with the end goal of the research:

  • When to use the Free Base: The free base is mandatory for structural biology efforts (e.g., X-ray crystallography) where the presence of a chloride counterion might disrupt native hydrogen bonding networks in the target protein's active site. It is also preferred for lipid-nanoparticle (LNP) formulations where high lipophilicity is required for drug loading.

  • When to use the HCl Salt: The hydrochloride salt is the gold standard for High-Throughput Screening (HTS) and in vivo animal dosing[1]. Its rapid dissolution kinetics prevent the compound from crashing out of solution when introduced to aqueous assay buffers, thereby eliminating false negatives caused by poor bioavailability.

References

  • Kumar, L., Amin, A., & Bansal, A. K. (2008). Salt Selection in Drug Development. Pharmaceutical Technology. Available at:[Link]

  • Anderson, L. A. (2026). Clearing the Confusion on Pharmaceutical Salts & Drug Names. Drugs.com. Available at:[Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern drug design, the transition from in vitro potency to in vivo efficacy is frequently derailed by poor physicochemical properties. The compound 1-(6-Aminopyridin-3-yl)piperazin-2-one (CAS 2413868-84-3)[1] and its closely related derivatives serve as masterclasses in structural optimization. As a standalone fragment, it lacks systemic efficacy; however, when incorporated as a core pharmacophore into larger molecules, it drives profound in vivo responses across multiple therapeutic areas, including oncology and pain management.

The Causality Behind the Scaffold:

  • The 6-Aminopyridine Motif: This moiety serves as a highly efficient hydrogen bond donor/acceptor pair. In kinase inhibitors (e.g., mTOR or CDK4/6 inhibitors), it acts as a canonical "hinge-binder," anchoring the drug to the ATP-binding pocket of the target enzyme[2].

  • The Piperazin-2-one Advantage: Unmodified piperazine rings are highly basic (pKa ~9.5), frequently leading to lysosomal trapping, hERG channel liability, and rapid metabolic clearance. The introduction of the lactam carbonyl in the piperazin-2-one ring delocalizes the lone pair of the adjacent nitrogen, significantly reducing its basicity. This deliberate edit improves oral bioavailability, increases the unbound free fraction in plasma, and extends the in vivo half-life[3].

Quantitative Data: In Vivo Efficacy Comparison

The versatility of the aminopyridyl-piperazinone and related aminopyridyl-piperazine scaffolds allows them to be tuned for entirely different physiological targets. Table 1 summarizes the comparative in vivo performance of three distinct drug classes derived from this core structural logic.

Table 1: In Vivo Efficacy and Pharmacokinetic Profiles of Scaffold Derivatives

Derivative ClassPrimary TargetIn Vivo ModelRoute / DoseEfficacy ReadoutHalf-life (T1/2)
Aminopyridyl-piperazine methanones TRPV4 (Ion Channel)FCA-induced mechanical hyperalgesia (Rat)Oral (p.o.) / 10 mg/kg60-80% reversal of mechanical hyperalgesia[4]~2.5 h
Aminopyridyl-naphthyridinones (e.g., Torin2)mTOR (Kinase)PC3 Prostate Cancer Xenograft (Mouse)Oral (p.o.) / 20 mg/kgComplete tumor stasis; suppression of p-S473 Akt[2]~4.5 h
Aminopyridyl-piperazine carboxylates (e.g., Palbociclib analogs)CDK4/6 (Kinase)MCF-7 Breast Cancer Xenograft (Mouse)Oral (p.o.) / 15 mg/kg>70% tumor growth inhibition; Rb phosphorylation block[3]~4-6 h

Pathway & Translation Visualization

The following diagram maps the pharmacological divergence of the scaffold, illustrating how the same core physicochemical improvements (reduced basicity, improved stability) translate into distinct in vivo efficacy pathways depending on the structural elaboration.

G Scaffold 1-(6-Aminopyridin-3-yl)piperazin-2-one (Core Pharmacophore) PK Lactam Modification (Reduced Basicity & High Stability) Scaffold->PK Structural Optimization CDK Kinase Inhibitors (e.g., CDK4/6, mTOR) PK->CDK Hinge Binding (Aminopyridine) TRPV Ion Channel Antagonists (e.g., TRPV4) PK->TRPV Allosteric Pocket Binding Tumor Tumor Xenograft Models (Target: Cell Cycle/Proliferation) CDK->Tumor In Vivo Efficacy (Tumor Regression) Pain FCA Hyperalgesia Models (Target: Nociceptor Silencing) TRPV->Pain In Vivo Efficacy (Analgesia)

Figure 1: Pharmacological divergence and in vivo translation of the 1-(6-Aminopyridin-3-yl)piperazin-2-one scaffold.

Self-Validating Experimental Protocol: In Vivo Xenograft Efficacy

To ensure absolute trustworthiness, in vivo protocols must not merely measure a phenotypic endpoint (e.g., tumor shrinkage) but must mathematically and biologically link that phenotype to target inhibition. The following is a self-validating workflow for testing aminopyridyl-piperazinone kinase inhibitor derivatives.

Phase 1: Pharmacokinetic (PK) / Pharmacodynamic (PD) Bridging

Causality Check: We must prove the drug reaches the tumor at concentrations sufficient to inhibit the target before running a 30-day efficacy study.

  • Dosing: Administer a single oral dose (e.g., 20 mg/kg) to non-tumor-bearing mice.

  • Sampling: Collect blood via tail vein at 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Analysis: Quantify plasma concentration via LC-MS/MS. Calculate the free fraction ( Cfree​ ) and ensure Cfree​ remains above the in vitro IC90​ for at least 50% of the dosing interval.

Phase 2: Efficacy Execution (Blinded & Controlled)
  • Implantation: Subcutaneously implant 5×106 MCF-7 or PC3 cells into the right flank of athymic nude mice.

  • Randomization: Once tumors reach ~150-200 mm³, randomize mice into three arms (n=10/group):

    • Arm A: Vehicle Control (e.g., 0.5% Methylcellulose).

    • Arm B: Positive Control (e.g., Palbociclib or Torin2 at known efficacious doses).

    • Arm C: Test Compound (Aminopyridyl-piperazinone derivative).

  • Measurement: Measure tumor volume via digital calipers bi-weekly. Personnel administering the drug and measuring tumors must be blinded to the group assignments to eliminate observer bias.

Phase 3: Terminal Ex Vivo Target Engagement (The Self-Validating Step)

Causality Check: Did the tumor shrink because of our specific mechanism, or due to off-target toxicity?

  • Harvest: At the end of the study (e.g., Day 28), sacrifice the mice 2 hours after the final dose (at Tmax​ ).

  • Tissue Processing: Snap-freeze half of the tumor in liquid nitrogen for biomarker analysis; fix the other half in formalin for immunohistochemistry (IHC).

  • Validation: Perform Western Blotting on the frozen tissue. If testing a CDK4/6 derivative, quantify the reduction in Phospho-Rb (Ser780). A valid study must show a direct correlation: tumors that shrank the most must exhibit the highest suppression of Phospho-Rb compared to the vehicle arm.

References

  • Tsuno, N., et al. "Pharmacological evaluation of novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as TRPV4 antagonists for the treatment of pain." Bioorganic & Medicinal Chemistry, 2017.[Link]

  • Liu, Q., et al. "Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin2) as a potent, selective, and orally available mammalian target of rapamycin (mTOR) inhibitor for treatment of cancer." Journal of Medicinal Chemistry, 2011.[Link]

  • Barillari, C., et al. "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." Molecules, 2023.[Link]

Sources

selectivity profiling of 1-(6-Aminopyridin-3-yl)piperazin-2-one across kinase panels

Author: BenchChem Technical Support Team. Date: March 2026

Selectivity Profiling of the 1-(6-Aminopyridin-3-yl)piperazin-2-one Scaffold Across Kinase Panels: A Comprehensive Comparison Guide

As kinase-targeted drug discovery moves toward highly selective, mutation-specific, and allosteric inhibitors, the choice of the core chemical scaffold dictates the trajectory of the entire optimization campaign. The 1-(6-Aminopyridin-3-yl)piperazin-2-one moiety has emerged as a highly versatile building block.

From a structural biology perspective, the 6-aminopyridine acts as a classic bidentate hinge-binding motif, mimicking the adenine ring of ATP to form critical hydrogen bonds with the kinase hinge backbone[1][2]. Meanwhile, the piperazin-2-one ring serves as a rigid, vector-directing linker that projects substituents outward into the solvent channel or deep into the DFG-out pocket. However, because aminopyridines can be inherently promiscuous across the kinome, rigorous selectivity profiling is non-negotiable.

This guide objectively compares the industry-standard platforms for profiling this scaffold, detailing the causality behind experimental choices and providing self-validating protocols to ensure data integrity.

Structural Rationale: Why This Scaffold?

To understand how to profile a compound, we must first understand how it binds. The 6-aminopyridine motif (structurally a 2-aminopyridine derivative) typically engages the kinase hinge region via two hydrogen bonds: one from the exocyclic amine (donor) to the backbone carbonyl of the hinge, and one from the pyridine nitrogen (acceptor) to the backbone amide NH[2].

Because this interaction is highly conserved across the 500+ human kinases, achieving selectivity requires exploiting non-conserved regions (e.g., the gatekeeper residue, the activation loop, or the back pocket). Profiling platforms must therefore be capable of distinguishing between Type I (active conformation) and Type II (inactive, DFG-out conformation) binding modes.

BindingModel Hinge Kinase Hinge Region (e.g., Val/Met Backbone) Inhibitor 1-(6-Aminopyridin-3-yl) piperazin-2-one Hinge->Inhibitor Bidentate H-Bonds Pocket Solvent Channel / DFG-Out Pocket Inhibitor->Pocket Vector Projection

Caption: Structural binding logic of the 1-(6-Aminopyridin-3-yl)piperazin-2-one scaffold.

Comparison of Selectivity Profiling Platforms

When profiling a library derived from this scaffold, relying on a single assay modality introduces critical blind spots. Below is an objective comparison of the three primary platforms used in modern kinase profiling.

FeatureActive-Site Competition (e.g., KINOMEscan®)Radiometric Enzymatic Assay (e.g., KinaseProfiler™)TR-FRET (e.g., LanthaScreen™)
Readout Thermodynamic Binding ( Kd​ )Functional Inhibition ( IC50​ )Functional Inhibition ( IC50​ )
Mechanism qPCR of DNA-tagged kinaseScintillation of 32P -peptideTime-resolved fluorescence
ATP Dependence Independent (No ATP present)Dependent (Subject to ATP Km​ )Dependent (Subject to ATP Km​ )
Throughput Ultra-High (Broad Panels)Medium-High (Targeted Panels)High (In-house screening)
Best Use Case Primary kinome-wide off-target mapping.Orthogonal validation and physiological ATP testing.High-throughput SAR driving for a primary target.

The Causality of the Cascade: We utilize Competition Binding (KINOMEscan) first because it is ATP-independent[3][4]. ATP affinity ( Km​ ) varies wildly across the kinome (from 1 μM to >1 mM ). A functional assay at a fixed ATP concentration would artificially inflate the potency against kinases with low ATP affinity. Binding assays normalize this, providing a true thermodynamic map of the aminopyridine's promiscuity. However, binding does not equal inhibition. A compound may bind an inactive kinase state without inhibiting its catalytic function in vivo. Therefore, hits must be validated using a Radiometric Assay —the gold standard for functional activity—at physiological ATP concentrations (e.g., 1 mM)[5][6].

Self-Validating Experimental Protocols

To ensure scientific integrity, every assay must be a self-validating system. This means incorporating internal controls that calculate the Z′ -factor, ensuring the assay window is robust enough to distinguish true signals from noise.

Protocol A: Primary Broad-Panel Profiling (Active-Site Competition Binding)

Based on the KINOMEscan methodology[3][4].

  • Bead Preparation: Immobilize biotinylated, broad-spectrum kinase ligands onto streptavidin-coated magnetic beads. Block with excess biotin and 1% BSA to prevent non-specific binding.

  • Reaction Assembly: In a 384-well polypropylene plate, combine the DNA-tagged kinase of interest, the liganded affinity beads, and the 1-(6-Aminopyridin-3-yl)piperazin-2-one test compound (11-point, 3-fold dilution series starting at 10 μM ).

  • Equilibration: Incubate at room temperature for 1 hour with gentle shaking. Causality: This allows the test compound and the immobilized ligand to reach thermodynamic equilibrium for the kinase active site.

  • Elution & Readout: Wash the beads with 1x PBS/0.05% Tween-20 to remove unbound kinase. Elute the bound kinase using a non-biotinylated affinity ligand. Quantify the eluted kinase via qPCR directed against the DNA tag.

  • Self-Validation: Include DMSO (0% competition) and a pan-kinase inhibitor like Staurosporine (100% competition). Calculate the Kd​ using the Hill equation.

Protocol B: Orthogonal Functional Validation (Radiometric Assay)

The definitive measure of catalytic inhibition[5][6].

  • Master Mix Preparation: Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA). Add recombinant active kinase and the specific peptide substrate.

  • Compound Incubation: Add the test compound and incubate for 15 minutes. Causality: Pre-incubation is critical for detecting slow-binding Type II inhibitors that stabilize the DFG-out conformation.

  • Reaction Initiation: Add a mixture of cold ATP (at the Km​ of the specific kinase) spiked with [γ−32P] -ATP to initiate the reaction. Incubate at 30°C for 30 minutes.

  • Termination & Capture: Spot 15 μL of the reaction onto P81 phosphocellulose paper. Causality: The P81 paper is negatively charged and strongly binds the basic, positively charged peptide substrate, while unreacted, negatively charged [γ−32P] -ATP remains in solution.

  • Washing & Detection: Wash the P81 paper extensively (3x 10 mins) in 5% orthophosphoric acid. Dry and quantify via liquid scintillation counting.

  • Self-Validation: Calculate the Z′ -factor: Z′=1−∣μDMSO​−μStaurosporine​∣3(σDMSO​+σStaurosporine​)​ . Proceed only if Z′>0.5 .

Data Presentation: Interpreting Selectivity

Below is a representative data set for a hypothetical optimized lead compound containing the 1-(6-Aminopyridin-3-yl)piperazin-2-one scaffold, designed to target Cyclin-Dependent Kinases (CDKs).

Kinase TargetKINOMEscan Kd​ (nM)Radiometric IC50​ (nM) at Km​ ATPRadiometric IC50​ (nM) at 1 mM ATPFold Selectivity (vs CDK4)
CDK4 / Cyclin D1 1.22.58.41x (Target)
CDK6 / Cyclin D3 1.83.110.21.2x
CDK2 / Cyclin E 45.088.5315.037.5x
Aurora A 210.0450.0>1000>100x
GSK3 β 850.0>1000>1000>100x

Analysis: The data demonstrates that while the aminopyridine scaffold provides baseline hinge affinity, the specific vector projection of the piperazin-2-one substituents achieves excellent selectivity for CDK4/6 over off-target kinases like Aurora A and GSK3 β . The shift in IC50​ at 1 mM ATP confirms the compound is an ATP-competitive (Type I) inhibitor.

ProfilingWorkflow A Scaffold Synthesis 1-(6-Aminopyridin-3-yl) piperazin-2-one B Primary Screening (KINOMEscan Binding) A->B Broad Panel C Orthogonal Validation (Radiometric IC50) B->C Hit Confirmation D Cellular Target Engagement C->D Lead Selection

Caption: The self-validating cascade for kinase inhibitor selectivity profiling.

Conclusion

The 1-(6-Aminopyridin-3-yl)piperazin-2-one scaffold is a powerful starting point for kinase inhibitor design, offering predictable hinge-binding thermodynamics coupled with a rigid exit vector. However, the inherent risk of aminopyridine promiscuity demands a multi-tiered profiling strategy. By utilizing ATP-independent competition binding (KINOMEscan) to map the global off-target landscape, and subsequently validating functional inhibition via radiometric assays, researchers can confidently advance highly selective candidates into cellular models.

References

  • Leveraging Machine Learning and AlphaFold2 Steering to Discover State-Specific Inhibitors Across the Kinome. bioRxiv. Available at:[Link]

  • A high-throughput radiometric kinase assay. PubMed Central (PMC). Available at:[Link]

  • A unique hinge binder of extremely selective aminopyridine-based Mps1 (TTK) kinase inhibitors with cellular activity. PubMed. Available at:[Link]

  • Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif. PubMed Central (PMC). Available at:[Link]

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Safety Operating Guide

1-(6-Aminopyridin-3-yl)piperazin-2-one;hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide: Handling and Disposal of 1-(6-Aminopyridin-3-yl)piperazin-2-one Hydrochloride

Executive Summary

For researchers and drug development professionals, managing the lifecycle of active pharmaceutical intermediates is as critical as the synthesis itself. 1-(6-Aminopyridin-3-yl)piperazin-2-one hydrochloride is a highly functionalized heterocyclic building block frequently utilized in the development of kinase and PRMT5 inhibitors. Because of its specific chemical topology—combining an electron-rich aminopyridine core with a basic piperazine ring—it requires strict operational oversight. This guide provides field-proven, self-validating protocols for the safe handling, segregation, and disposal of this compound, ensuring compliance with federal environmental regulations and protecting laboratory personnel.

Mechanistic Hazard Profile & Causality

To design an effective disposal strategy, one must first understand the chemical behavior of the waste. Do not treat this compound as generic organic debris; its structural features dictate specific handling causalities:

  • Aqueous Mobilization: Because the compound is supplied as a hydrochloride salt, it exhibits significantly enhanced aqueous solubility compared to its free-base counterpart. If improperly disposed of in a sink, the compound will rapidly mobilize into municipal wastewater systems, bypassing standard organic filtration.

  • Biological Affinity: The aminopyridine moiety can act as a nucleophile and is capable of penetrating biological membranes. The piperazin-2-one ring introduces multiple hydrogen-bond donor and acceptor sites. If aerosolized powder is inhaled or absorbed through the skin, it can interact with unintended neurological or systemic targets.

  • Chemical Incompatibility: The electron-rich nature of the aminopyridine system makes it susceptible to exothermic degradation when exposed to strong oxidizers. Mixing solutions of this compound with nitric acid or peroxide-containing waste streams is a severe safety violation that can lead to gas evolution and container rupture.

Quantitative Waste Profiling Data

Summarizing the physical and regulatory parameters is the first step in establishing a compliant waste profile.

Property / ParameterValue / SpecificationOperational Implication
Chemical Name 1-(6-Aminopyridin-3-yl)piperazin-2-one HClMust be fully spelled out on waste labels; no abbreviations[1].
Molecular Weight ~228.68 g/mol Used for stoichiometric calculations during chemical quenching.
Physical State Solid (Crystalline Powder)High dust generation risk; mandates handling within a HEPA-filtered enclosure.
Aqueous Solubility High (due to HCl salt)Readily mobilizes in aqueous waste streams; strict drain disposal prohibition.
Primary Hazards Irritant (Skin/Eye), STOT SE 3Mandates nitrile gloves, safety goggles, and standard lab coat.
EPA Waste Code Unlisted Hazardous WasteManaged as toxic organic waste unless mixed with characteristic (D-coded) solvents[2].
Incompatibilities Strong oxidizers, strong basesMust be strictly segregated from nitric acid and peroxides to prevent exothermic reactions.

Regulatory & SAA Compliance

The mandates that academic and industrial laboratories manage unique chemical wastes under specific regulatory frameworks, utilizing Satellite Accumulation Areas (SAAs) at or near the point of generation[1],[3]. The emphasizes that discarded laboratory reagents require precise profiling, as they are not repetitive industrial wastes[2].

When accumulating 1-(6-Aminopyridin-3-yl)piperazin-2-one hydrochloride waste in an SAA, the following self-validating rules apply:

  • Labeling: Containers must be legibly labeled with the words "Hazardous Waste" and the exact chemical name. Chemical formulas or structural abbreviations are strictly prohibited by EPA and local EH&S codes[1],[4].

  • Containment: Funnels must never be left in the waste container. Containers must remain closed at all times except when actively adding waste[1].

  • Time Limits: Once a waste container reaches 90% capacity, an EH&S pickup form must be submitted. EPA regulations require the removal of a full container from the SAA within 72 hours[1].

Waste Segregation Workflow

G Gen Waste Generation 1-(6-Aminopyridin-3-yl)piperazin-2-one HCl Solid Solid Waste (Powder/Vials) Gen->Solid Liquid Liquid Waste (Solutions/Wash) Gen->Liquid SAA Satellite Accumulation Area (SAA) Secondary Containment Solid->SAA Org Organic Solvents (e.g., DMSO, MeOH) Liquid->Org Aq Aqueous Waste (Buffers, Water) Liquid->Aq Org->SAA Aq->SAA EHS EH&S Waste Profiling & Pickup SAA->EHS <72 hrs when full Incineration High-Temperature Incineration (EPA Approved Facility) EHS->Incineration

Workflow for the segregation and disposal of 1-(6-Aminopyridin-3-yl)piperazin-2-one HCl waste.

Step-by-Step Disposal Methodologies

Protocol 1: Solid Waste Decontamination and Packaging

Causality: Powders can easily aerosolize. Proper containment prevents inhalation exposure and cross-contamination of the laboratory environment.

  • Collection: Gather all contaminated consumables (weigh boats, pipette tips, spatulas, empty reagent vials) that came into direct contact with the compound.

  • Solvent Rinse (For High-Concentration Vials): If the primary container held a highly concentrated form of the API, rinse the vial with a compatible organic solvent (e.g., methanol or DMSO) to dissolve residual powder. Transfer this liquid rinse to the Organic Liquid Waste carboy.

  • Primary Containment: Place the rinsed solid consumables into a puncture-resistant, leak-proof polyethylene bag or a dedicated solid hazardous waste bucket.

  • Labeling: Affix a hazardous waste label immediately. Explicitly write: "Hazardous Waste: Contaminated Solid Debris (1-(6-Aminopyridin-3-yl)piperazin-2-one hydrochloride)"[4].

  • Transfer: Move the sealed container to the designated SAA, ensuring it sits within a secondary containment tray.

Protocol 2: Liquid Waste Segregation and SAA Accumulation

Causality: Segregating aqueous from organic waste prevents unexpected chemical reactions and significantly reduces institutional disposal costs.

  • Compatibility Verification: Before adding to any carboy, verify that the existing waste does not contain strong oxidizers (e.g., peroxides, nitric acid) or incompatible bases.

  • Stream Segregation:

    • Aqueous Waste: If the compound is dissolved in water or biological buffers, transfer it to the Aqueous Waste carboy.

    • Organic Waste: If dissolved in DMSO, DMF, or alcohols from synthesis/purification steps, transfer it to the Non-Halogenated Organic Waste carboy.

  • Transfer Execution: Place the receiving carboy in a secondary containment tray. Use a dedicated funnel to pour the liquid waste.

  • Sealing: Remove the funnel immediately after the transfer and cap the carboy tightly. Leaving a funnel in a waste container violates EPA emission standards[1].

  • Documentation: Update the accumulation log attached to the carboy with the estimated volume and concentration of the compound added.

Protocol 3: Chemical Spill Response and Decontamination

Causality: Sweeping dry APIs generates hazardous aerosols. Wet-wiping suppresses dust and neutralizes the immediate inhalation threat.

  • Isolation: Immediately restrict access to the spill area. If the spill involves a large volume of volatile solvent containing the compound, maximize fume hood exhaust flow.

  • PPE Verification: Don fresh nitrile gloves, safety goggles, and a lab coat. If dry powder is spilled outside a fume hood, a fit-tested N95 or P100 respirator is required.

  • Containment & Absorption:

    • For Powders:Do not sweep. Gently cover the powder with damp paper towels (using water or ethanol) to suppress dust, then carefully wipe it up.

    • For Liquids: Surround the spill with an inert absorbent material (e.g., vermiculite or universal spill pads).

  • Collection: Use a disposable plastic scoop to transfer the absorbed material into a rigid, leak-proof hazardous waste container.

  • Surface Decontamination: Wash the affected surface with an appropriate laboratory detergent, followed by a thorough water rinse, to ensure complete removal of the piperazine derivative. Collect all wash liquids as aqueous hazardous waste.

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories Source: US Environmental Protection Agency (EPA) URL:[Link]

  • Regulation of Laboratory Waste Source: American Chemical Society (ACS) URL:[Link]

  • Hazardous Chemical Waste Management Guidelines Source: Columbia University Environmental Health & Safety URL:[Link]

  • Chemical and Hazardous Waste Management and Disposal Policy Source: McNeese State University URL:[Link]

Sources

A Researcher's Guide to the Safe Handling of 1-(6-Aminopyridin-3-yl)piperazin-2-one;hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As a novel compound at the forefront of research, 1-(6-Aminopyridin-3-yl)piperazin-2-one;hydrochloride demands a rigorous and informed approach to laboratory safety. While a comprehensive Safety Data Sheet (SDS) for this specific molecule is not yet widely available, its structural components—an aminopyridine head, a piperazinone core, and a hydrochloride salt—provide a strong basis for establishing robust handling, storage, and disposal protocols. This guide synthesizes established safety principles for these related chemical classes to ensure the well-being of researchers and the integrity of experimental outcomes.

Immediate Safety and Hazard Assessment

The primary hazards associated with the constituent functional groups of this compound include potential skin, eye, and respiratory irritation.[1][2][3] Aminopyridine derivatives, in particular, are known for their potential toxicity if ingested or absorbed through the skin.[4][5] The hydrochloride salt form suggests that the compound is likely a solid, necessitating precautions against dust inhalation.[1][6]

Core Safety Directives:

  • Work Environment : All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][6]

  • Personal Protective Equipment (PPE) : A comprehensive PPE strategy is non-negotiable. This includes, at a minimum, a fully buttoned laboratory coat, chemical-resistant gloves (nitrile is a suitable first choice), and ANSI-approved safety glasses or chemical splash goggles.[1][2][7] For procedures with a higher risk of splash, a face shield is recommended.[1]

  • Emergency Preparedness : Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[2][8] All personnel should be familiar with their locations and operation.

Operational Plan: From Receipt to Disposal

A systematic approach to the entire lifecycle of the chemical in the laboratory is critical for maintaining a safe working environment.

Receiving and Storage

Upon receipt, inspect the container for any damage. The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[3][6][9]

Step-by-Step Handling and Use
  • Preparation : Before handling the compound, ensure your chemical fume hood is operational and your PPE is correctly donned. Have all necessary equipment and reagents for your experiment prepared and within easy reach inside the hood to minimize movement in and out of the controlled workspace.

  • Weighing and Solution Preparation :

    • Handle the solid compound with care to avoid generating dust.[6][9] Use appropriate tools (e.g., a chemical spatula) for transfer.

    • If preparing solutions, add the solid to the solvent slowly.

    • Keep the container tightly sealed when not in use.[7][10]

  • Post-Handling : After handling, thoroughly wash your hands and any exposed skin with soap and water.[2][7][11] Decontaminate all work surfaces.

Personal Protective Equipment (PPE) Summary
Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Double-gloving is recommended.[1]To prevent skin contact, which may cause irritation or toxic effects.[1][4]
Eye and Face Protection ANSI-approved safety glasses or chemical splash goggles. A face shield for splash hazards.[1]To protect eyes from dust particles and splashes, preventing serious irritation.[1][2]
Skin and Body Protection Fully buttoned laboratory coat, full-length pants, and closed-toe shoes.[1]To prevent accidental skin exposure.[1][2]
Respiratory Protection Work in a certified chemical fume hood. A respirator may be required for high-dust conditions or spill cleanup.[1][6]To avoid inhalation of dust, which can cause respiratory tract irritation.[1][3][12]

Emergency Procedures: Spill and Exposure Management

Spill Cleanup

In the event of a small spill of the solid material:

  • Evacuate and Ventilate : If not already in a fume hood, ensure the area is well-ventilated.

  • Contain : Gently cover the spill with an inert absorbent material (e.g., sand or vermiculite).

  • Collect : Carefully sweep or vacuum the material into a designated, labeled hazardous waste container.[6][9] Avoid actions that could generate dust.

  • Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose : Dispose of all contaminated materials as hazardous waste.

First Aid Measures
  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][13] Seek medical attention.

  • Skin Contact : Immediately wash the affected area with plenty of soap and water.[2][7] Remove contaminated clothing.[11][13] If irritation persists, seek medical attention.

  • Inhalation : Move the individual to fresh air.[2][7][13] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting.[13] If the person is conscious, rinse their mouth with water.[7] Seek immediate medical attention.

Disposal Plan

All waste containing 1-(6-Aminopyridin-3-yl)piperazin-2-one;hydrochloride, including contaminated PPE and spill cleanup materials, must be treated as hazardous chemical waste.

  • Waste Collection : Collect all waste in a designated, properly labeled, and sealed hazardous waste container.[1] Do not mix with other waste streams.

  • Neutralization of Hydrochloride Salt : For aqueous waste solutions, neutralization may be a preliminary step before disposal. This should be done cautiously by adding a weak base, such as sodium bicarbonate, in a well-ventilated area.[14][15] Monitor the pH to ensure it is neutral before proceeding with disposal according to your institution's guidelines. Always add the acid to the base slowly.[15]

  • Final Disposal : Dispose of all hazardous waste through your institution's Environmental Health and Safety (EHS) office.[1] Never dispose of this chemical down the drain without proper neutralization and authorization.[14][16]

Workflow Visualizations

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_hood Verify Fume Hood Operation prep_ppe Don Appropriate PPE prep_hood->prep_ppe prep_materials Gather Materials prep_ppe->prep_materials handle_weigh Weigh Solid in Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_use Perform Experiment handle_dissolve->handle_use cleanup_decontaminate Decontaminate Work Area handle_use->cleanup_decontaminate Experiment Complete cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_wash Wash Hands cleanup_dispose->cleanup_wash cluster_spill Chemical Spill cluster_exposure Personal Exposure start Incident Occurs spill_evacuate Evacuate & Ventilate start->spill_evacuate Spill expo_remove Remove from Exposure start->expo_remove Exposure spill_contain Contain Spill spill_evacuate->spill_contain spill_collect Collect Waste spill_contain->spill_collect spill_decontaminate Decontaminate Area spill_collect->spill_decontaminate expo_flush Flush Affected Area (Skin/Eyes) expo_remove->expo_flush expo_seek_medical Seek Medical Attention expo_flush->expo_seek_medical

Caption: Decision-making process for emergency response to a spill or personal exposure.

References

  • Personal protective equipment for handling 4-aminopyridine-3-sulfonic Acid - Benchchem. (n.d.).
  • Safety data sheet - Enamine. (n.d.).
  • Proper disposal of chemicals - Sciencemadness Wiki. (2025, August 20).
  • Material Safety Data Sheet - Spectrum Chemical. (2007, May 10).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2009, March 31).
  • Piperazine - European Directorate for the Quality of Medicines & HealthCare. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • Material Safety Data Sheet - Amazon S3. (2005, January 20).
  • Piperazine - Apollo Scientific. (n.d.).
  • How to dispose of hydrochloric acid - Lab Alley. (2024, July 15).
  • 4-Aminopyridine | Potassium Channel inhibitor | CAS 504-24-5 - Selleck Chemicals. (2024, May 22).
  • How do you safely dispose of hydrochloric acid? - Quora. (2016, January 2).
  • SAFETY DATA SHEET - MilliporeSigma. (2025, September 22).

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